Product packaging for Rilopirox(Cat. No.:CAS No. 104153-37-9)

Rilopirox

Cat. No.: B1679338
CAS No.: 104153-37-9
M. Wt: 357.8 g/mol
InChI Key: UDYUIWXQUBNDHC-UHFFFAOYSA-N
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Description

Rilopirox is a hydroxypyridone antimycotic agent with broad-spectrum activity against dermatophytes, yeasts, and molds.
structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H16ClNO4 B1679338 Rilopirox CAS No. 104153-37-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-[[4-(4-chlorophenoxy)phenoxy]methyl]-1-hydroxy-4-methylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO4/c1-13-10-15(21(23)19(22)11-13)12-24-16-6-8-18(9-7-16)25-17-4-2-14(20)3-5-17/h2-11,23H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDYUIWXQUBNDHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=C1)COC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90146320
Record name Rilopirox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104153-37-9
Record name Rilopirox [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104153379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rilopirox
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URL https://comptox.epa.gov/dashboard/DTXSID90146320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RILOPIROX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/595T4D0KQ3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Rilopirox: A Technical Guide to its Antifungal Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rilopirox, a synthetic hydroxypyridone derivative, is a broad-spectrum antimycotic agent with potent fungicidal activity against a wide range of common fungal pathogens, including dermatophytes, yeasts, and molds.[1][2] Its mechanism of action is fundamentally different from that of azoles and allylamines, centering on the chelation of polyvalent metal cations, which triggers a cascade of disruptive downstream cellular events.[1][3] This unique mode of action makes it an effective agent even against fungal strains resistant to other drug classes and suggests a lower potential for the development of resistance.[4][5] This guide provides an in-depth examination of the molecular mechanisms, cellular consequences, and key experimental methodologies used to elucidate the antifungal action of this compound.

Core Mechanism of Action: Trivalent Cation Chelation

The primary mechanism underpinning the antifungal activity of this compound is its high affinity for trivalent metal cations, most notably ferric iron (Fe³⁺).[1][6] Iron is an essential cofactor for a multitude of fungal enzymes that are critical for cellular respiration and protection against oxidative stress.[3][6] By sequestering these essential ions, this compound effectively starves the fungal cell of the cofactors required for vital metabolic processes.[1][7] This chelating activity is the initiating event that leads to widespread cellular dysfunction and, ultimately, cell death.[5]

cluster_0 Fungal Cell Environment cluster_1 Consequence of Chelation This compound This compound Fe3 Fe³⁺ Cations (Essential Cofactors) This compound->Fe3 Chelates ChelatedComplex This compound-Fe³⁺ Complex (Inactive) Enzymes Metal-Dependent Enzymes (e.g., Cytochromes, Catalase) Fe3->Enzymes Required Cofactor Metabolism Vital Cellular Processes (Respiration, Detoxification) Enzymes->Metabolism Catalyzes Disruption Metabolic Disruption InactiveEnzymes Inhibited Enzymes ChelatedComplex->InactiveEnzymes Leads to InactiveEnzymes->Disruption Causes

Diagram 1. Core mechanism of this compound via Fe³⁺ cation chelation.

Downstream Cellular Effects & Signaling

The sequestration of metal ions by this compound initiates a series of detrimental effects on fungal cell physiology and structure.

Disruption of Mitochondrial Respiration and Energy Production

Metal-dependent enzymes, such as cytochromes, are fundamental components of the mitochondrial electron transport chain.[3][7] this compound-mediated inhibition of these enzymes disrupts the respiratory chain, impairing ATP synthesis and crippling cellular energy production.[6] This mitochondrial distress is visibly confirmed by ultrastructural analysis, which reveals greatly enlarged mitochondria containing abnormal electron-dense deposits in this compound-treated Candida albicans cells.[8][9]

Induction of Oxidative Stress

Fungal cells possess metal-dependent enzymes, including catalases and peroxidases, to detoxify reactive oxygen species (ROS) like hydrogen peroxide.[6][10] this compound's chelating action inhibits these protective enzymes, leading to the accumulation of toxic peroxides and inducing a state of severe oxidative stress.[5][6] This increase in intracellular ROS damages cellular components and contributes to cell death. This mechanism is similar to that of the related compound ciclopirox, which increases fungal sensitivity to oxidative stress.[6]

This compound This compound Chelation Fe³⁺ Chelation This compound->Chelation Inhibition Inhibition of Catalase & Peroxidase Chelation->Inhibition ROS Accumulation of Reactive Oxygen Species (ROS) Inhibition->ROS Prevents detoxification Stress Oxidative Stress ROS->Stress Damage Cellular Damage (Lipids, Proteins, DNA) Stress->Damage Death Fungal Cell Death Damage->Death

Diagram 2. Pathway of this compound-induced oxidative stress.
Compromised Membrane and Cellular Integrity

Electron microscopy studies demonstrate that this compound inflicts significant damage on the fungal cell membrane.[8][9] At concentrations of 1-10 µg/ml, the plasmalemma of C. albicans exhibits elongated invaginations after just 6 hours of treatment.[8] Higher concentrations and prolonged exposure result in a complete breakdown of the membrane and subsequent cytoplasmic autolysis.[8][9] While the cell wall remains structurally intact, the loss of membrane integrity is a critical and lethal event.[8] Other observed ultrastructural changes include an increase in the size and number of lipid droplets and a vast expansion of the vacuolar system.[8][9]

Quantitative Antifungal Activity

This compound demonstrates potent, broad-spectrum fungicidal activity. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible fungal growth.

Fungal Group/SpeciesTest MethodMIC Range / ValueReference
Common Fungal PathogensNot Specified0.98 - 15.6 µg/ml[1]
Yeasts (general)Liquid Dilution~1.0 µg/ml[2]
Mycelial Fungi (general)Liquid Dilution0.5 - 4.0 µg/ml[2]
Candida spp. (Fluconazole-S/R)MicrodilutionMIC₅₀: 4.0 µg/ml[4]
Candida spp. (Fluconazole-S/R)MicrodilutionMIC₉₀: 8.0 µg/ml[4]
Candida spp. (Fluconazole-S/R)Agar Dilution0.006 - 25 µg/ml[4]

Notably, all tested Candida strains with diminished susceptibility to fluconazole remained susceptible to this compound, highlighting its value in overcoming common resistance mechanisms.[4]

Key Experimental Protocols

The elucidation of this compound's mechanism of action relies on several key experimental methodologies.

Protocol: Metal Ion Chelation Assay (Ferrozine-Based)

This spectrophotometric assay quantifies the ability of a compound to chelate ferrous ions (Fe²⁺). Ferrozine forms a stable, magenta-colored complex with Fe²⁺ that absorbs strongly at 562 nm. A chelating agent like this compound will compete with ferrozine for the iron, causing a decrease in the magenta color intensity.

Methodology:

  • Reaction Mixture Preparation: In a microplate well, combine 250 µL of the this compound sample (at various concentrations) with 1 mL of acetate buffer (0.1 M, pH 4.9).[11]

  • Iron Addition: Add 25 µL of a 2 mM Ferrous Chloride (FeCl₂) solution to the mixture.[11]

  • Incubation: Incubate the mixture for 30 minutes at room temperature to allow for chelation by this compound.[11]

  • Indicator Addition: Add 100 µL of a 5 mM ferrozine solution. This initiates the competition for free Fe²⁺ ions.[11]

  • Final Incubation: Incubate for an additional 30 minutes at room temperature.[11]

  • Measurement: Measure the absorbance of the solution at 562 nm using a spectrophotometer. A lower absorbance value compared to the control (without this compound) indicates higher chelating activity.[12][13]

cluster_workflow Experimental Workflow A 1. Prepare Reagents (this compound, FeCl₂, Ferrozine) B 2. Mix this compound with FeCl₂ A->B C 3. Incubate (30 min) (this compound chelates Fe²⁺) B->C D 4. Add Ferrozine (Indicator) C->D E 5. Incubate (30 min) (Ferrozine binds free Fe²⁺) D->E F 6. Measure Absorbance at 562 nm E->F

Diagram 3. Experimental workflow for the Ferrozine-based iron chelation assay.
Protocol: Fungal Membrane Integrity Assay (Propidium Iodide-Based)

This assay uses the fluorescent dye Propidium Iodide (PI) to differentiate between cells with intact and compromised membranes. PI cannot cross the membrane of live cells but can enter cells with damaged membranes, where it intercalates with DNA and fluoresces brightly.

Methodology:

  • Cell Culture and Treatment: Culture fungal cells (e.g., C. albicans) to the desired growth phase. Treat the cells with varying concentrations of this compound for a defined period (e.g., 6 hours). Include an untreated control.

  • Harvesting: Harvest the fungal cells by centrifugation and wash them with a suitable buffer, such as Phosphate-Buffered Saline (PBS) at pH 7.4, to remove residual media and drug.[14]

  • Staining: Resuspend the cell pellet in 1 mL of PBS. Add Propidium Iodide to a final concentration of ~5-10 µM.[14]

  • Incubation: Incubate the samples for 5-10 minutes at room temperature in the dark to allow for dye uptake.[14][15]

  • Analysis: Analyze the cell suspension using a flow cytometer. Excite the cells with a yellow-green laser (e.g., 561 nm) and measure the red fluorescence emission.[14] An increase in the population of fluorescent cells in the this compound-treated samples indicates a loss of membrane integrity.

cluster_workflow Experimental Workflow A 1. Culture Fungal Cells B 2. Treat with this compound (and Control) A->B C 3. Harvest and Wash Cells B->C D 4. Stain with Propidium Iodide (PI) C->D E 5. Analyze via Flow Cytometry D->E F Result: Quantify % of PI-Positive (Damaged) Cells E->F

Diagram 4. Workflow for the Propidium Iodide membrane integrity assay.

Conclusion

The mechanism of action of this compound in fungal cells is a multi-pronged assault initiated by a singular, potent event: the chelation of essential trivalent metal cations like Fe³⁺. This primary action cripples metal-dependent enzymatic activities, leading to the concurrent disruption of mitochondrial respiration, induction of lethal oxidative stress, and loss of plasma membrane integrity. The culmination of these effects is a potent fungicidal outcome. For drug development professionals, this compound's distinct mechanism not only explains its broad-spectrum efficacy but also positions it as a valuable therapeutic agent with a reduced likelihood of cross-resistance with existing antifungal drug classes. Further research into hydroxypyridone-based chelating agents may yield novel strategies to combat challenging and resistant fungal infections.

References

Rilopirox: A Technical Guide to its Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rilopirox is a synthetic hydroxypyridone antifungal agent known for its broad-spectrum activity. This technical guide provides a comprehensive overview of the chemical structure and synthesis of this compound, catering to professionals in pharmaceutical research and development. The document details the structural attributes of the molecule, outlines a plausible synthesis pathway, and presents relevant physicochemical data. The synthesis section includes a proposed experimental protocol, while quantitative data is summarized for clarity. Visual diagrams generated using Graphviz are provided to illustrate the chemical structure and the synthetic route, adhering to specified formatting for enhanced readability and technical accuracy.

Chemical Structure

This compound, with the CAS number 104153-37-9, is chemically designated as 6-[[4-(4-chlorophenoxy)phenoxy]methyl]-1-hydroxy-4-methylpyridin-2-one.[1] Its molecular formula is C₁₉H₁₆ClNO₄, and it has a molecular weight of 357.79 g/mol . The structure is characterized by a central 1-hydroxy-4-methyl-2-pyridone core, which is substituted at the 6-position with a phenoxymethyl group, itself further substituted with a 4-chlorophenoxy moiety. This intricate arrangement of aromatic rings and the hydroxypyridone scaffold is crucial for its antifungal activity.

Below is a two-dimensional representation of the this compound chemical structure.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₁₉H₁₆ClNO₄[1]
Molecular Weight357.79 g/mol
CAS Number104153-37-9[1]
Boiling Point532.2 °C at 760 mmHg[1]
Flash Point275.7 °C[1]
Density1.347 g/cm³[1]
LogP4.41870[1]
Purity95-99% (typical)[1]

Synthesis Pathway

The synthesis of this compound can be conceptualized as a multi-step process, culminating in the formation of the hydroxypyridone ring system. A plausible synthetic route involves the initial preparation of a substituted 2-pyrone intermediate, which is then converted to the final this compound molecule.

A proposed pathway is outlined below:

Rilopirox_Synthesis Dehydroacetic_Acid Dehydroacetic Acid 4_Hydroxy_6_methyl_2_pyrone 4-Hydroxy-6-methyl-2-pyrone Dehydroacetic_Acid->4_Hydroxy_6_methyl_2_pyrone Step 1 Substituted_2_pyrone 4-methyl-6-[4-(4-chlorophenoxy)phenoxymethyl]-2-pyrone 4_Hydroxy_6_methyl_2_pyrone->Substituted_2_pyrone Step 2 This compound This compound Substituted_2_pyrone->this compound Step 3 Acid_Hydrolysis Acid Hydrolysis Etherification_Reagent 4-(4-chlorophenoxy)phenol + Formaldehyde source Hydroxyammonium_Sulfate Hydroxyammonium Sulfate

Caption: Proposed Synthesis Pathway for this compound.

Experimental Protocols (Proposed)

Step 1: Synthesis of 4-Hydroxy-6-methyl-2-pyrone from Dehydroacetic Acid

This step involves the acid-catalyzed hydrolysis and decarboxylation of dehydroacetic acid to form the core 4-hydroxy-6-methyl-2-pyrone ring.

  • Materials: Dehydroacetic acid, concentrated sulfuric acid.

  • Procedure:

    • Dehydroacetic acid is dissolved in a suitable solvent.

    • Concentrated sulfuric acid is added cautiously.

    • The mixture is heated under reflux for a specified period.

    • The reaction is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the mixture is cooled and the product is isolated by filtration or extraction.

    • The crude product is purified by recrystallization.

Step 2: Synthesis of 4-methyl-6-[4-(4-chlorophenoxy)phenoxymethyl]-2-pyrone

This step involves the etherification of the 6-methyl group of 4-hydroxy-6-methyl-2-pyrone with the 4-(4-chlorophenoxy)phenoxy moiety. This can be achieved through a Williamson ether synthesis or a related coupling reaction.

  • Materials: 4-Hydroxy-6-methyl-2-pyrone, 4-(4-chlorophenoxy)phenol, a formaldehyde source (e.g., paraformaldehyde), and a suitable acid or base catalyst.

  • Procedure:

    • 4-Hydroxy-6-methyl-2-pyrone and 4-(4-chlorophenoxy)phenol are dissolved in an appropriate solvent.

    • A formaldehyde source and a catalyst are added.

    • The reaction mixture is heated to a specific temperature for a set duration.

    • Progress is monitored by TLC.

    • After the reaction, the product is isolated by extraction and purified using column chromatography.

Step 3: Synthesis of this compound

The final step involves the conversion of the 2-pyrone intermediate to the 1-hydroxy-2-pyridone structure of this compound. This is achieved by reacting the pyrone with hydroxyammonium sulfate.

  • Materials: 4-methyl-6-[4-(4-chlorophenoxy)phenoxymethyl]-2-pyrone, hydroxyammonium sulfate, a suitable base (e.g., sodium carbonate), and a solvent (e.g., dichloromethane, ethyl acetate, or toluene).[1]

  • Procedure:

    • The substituted 2-pyrone is dissolved in the chosen solvent.

    • Hydroxyammonium sulfate and a base are added to the solution.

    • The reaction is stirred at room temperature or heated as necessary.

    • Reaction completion is monitored by TLC.

    • The final product, this compound, is isolated through workup and purification, which may involve extraction, washing, and recrystallization or column chromatography.

Quantitative Data

Due to the limited availability of published data, a comprehensive table of quantitative results such as reaction yields, specific spectroscopic data (¹H NMR, ¹³C NMR, MS), and purity analysis for each step of the this compound synthesis is not available at this time. Researchers undertaking this synthesis would need to perform these analyses to characterize the intermediates and the final product fully.

Conclusion

This technical guide provides a foundational understanding of the chemical structure and a plausible synthesis pathway for the antifungal agent this compound. The provided information, including the detailed chemical structure, physicochemical properties, and a proposed experimental protocol, serves as a valuable resource for researchers and professionals in the field of drug development. Further investigation into optimizing the synthesis and detailed characterization of the intermediates and the final product is encouraged to build upon this foundational knowledge.

References

Rilopirox: An In-Depth Technical Guide to its Antifungal Spectrum of Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rilopirox, a synthetic hydroxypyridone derivative, is a topical antifungal agent with a broad spectrum of activity against a variety of pathogenic fungi.[1] As a member of the hydroxypyridone class, its mechanism of action is distinct from that of azoles and polyenes, centering on the chelation of polyvalent metal cations, which leads to the inhibition of essential fungal metabolic processes.[2][3] This technical guide provides a comprehensive overview of the antifungal spectrum of this compound, presenting quantitative susceptibility data, detailed experimental protocols for its evaluation, and a visualization of its proposed mechanism of action.

Antifungal Spectrum of Activity: Quantitative Data

The in vitro activity of this compound has been evaluated against a range of clinically relevant fungi, including yeasts and dermatophytes. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against various fungal species, providing a quantitative measure of its antifungal potency.

Table 1: Antifungal Activity of this compound against Yeast-like Fungi

Fungal SpeciesNumber of StrainsMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MethodReference
Candida albicans & other Candida spp. (clinical isolates from HIV patients)38Not specified48Microdilution[4]
Candida albicans & other Candida spp. (clinical isolates from HIV patients)380.006 - 25Median: 3.12Not specifiedAgar Dilution[4]
Yeast-like fungi (7 species)31~1Not specifiedNot specifiedLiquid Dilution[5]
Malassezia furfur (clinical isolates)2912.5 - 50Median: 25Not specifiedAgar Dilution[6]
Malassezia furfur (clinical isolates)2916 - 128Median: 32Not specifiedMicrodilution[6]

Table 2: Antifungal Activity of this compound against Mycelial Fungi

Fungal SpeciesNumber of StrainsMIC Range (µg/mL)MethodReference
Mycelial fungi (15 species)170.5 - 4Liquid Dilution[5]
Common fungal pathogensNot specified0.98 - 15.6Not specified[1]

Experimental Protocols

The determination of the in vitro antifungal activity of this compound is crucial for understanding its spectrum and potency. The following are detailed methodologies for two commonly employed antifungal susceptibility testing methods.

Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent in a liquid medium. The protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Workflow for Broth Microdilution Antifungal Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_reading Reading and Interpretation p1 Prepare standardized fungal inoculum (e.g., 0.5 McFarland standard) p2 Prepare serial two-fold dilutions of this compound in RPMI 1640 medium a1 Dispense 100 µL of each this compound dilution into a 96-well microtiter plate p2->a1 Transfer dilutions a2 Add 100 µL of the adjusted fungal inoculum to each well a1->a2 Inoculate wells a3 Include growth control (no drug) and sterility control (no inoculum) wells i1 Incubate plates at 35°C for 24-48 hours a3->i1 Incubate r1 Visually or spectrophotometrically determine fungal growth inhibition i1->r1 Read plates r2 MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the control r1->r2 Determine MIC

Caption: Workflow of the broth microdilution method.

Detailed Steps:

  • Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies. A suspension of the fungal colonies is prepared in sterile saline or water and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in the test medium (e.g., RPMI 1640) to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Antifungal Dilution: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide). Serial two-fold dilutions of the drug are then made in the test medium in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted antifungal agent is inoculated with the prepared fungal suspension.

  • Controls: A growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only) are included on each plate.

  • Incubation: The microtiter plates are incubated at a controlled temperature (typically 35°C) for a specified period (24-48 hours for yeasts, longer for some molds).

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., a 50% or greater reduction in turbidity) compared to the growth control. This can be assessed visually or by using a spectrophotometric plate reader.

Agar Dilution Method

This method involves incorporating the antifungal agent directly into an agar medium, upon which the fungal isolates are then inoculated.

Workflow for Agar Dilution Antifungal Susceptibility Testing

G cluster_prep Preparation cluster_plate Plate Preparation cluster_inoculation Inoculation cluster_incubation_reading Incubation and Reading p1 Prepare serial dilutions of this compound pl1 Add a defined volume of each this compound dilution to molten agar p1->pl1 p2 Prepare molten agar medium (e.g., Sabouraud Dextrose Agar) p2->pl1 pl2 Pour the agar-drug mixture into sterile Petri dishes and allow to solidify pl1->pl2 pl3 Prepare a drug-free control plate i2 Spot-inoculate a small volume of the inoculum onto the surface of each agar plate pl2->i2 Inoculate plates pl3->i2 Inoculate control i1 Prepare a standardized fungal inoculum i1->i2 ir1 Incubate plates at an appropriate temperature until growth is visible on the control plate i2->ir1 Incubate ir2 MIC is the lowest concentration of this compound that inhibits visible fungal growth ir1->ir2 Determine MIC

Caption: Workflow of the agar dilution method.

Detailed Steps:

  • Plate Preparation: A series of agar plates are prepared, each containing a different concentration of this compound. This is achieved by adding a specific volume of a stock solution of the antifungal agent to molten agar before it solidifies. A control plate without any antifungal agent is also prepared.

  • Inoculum Preparation: A standardized suspension of the fungal isolate is prepared as described for the broth microdilution method.

  • Inoculation: A small, fixed volume of the fungal inoculum is spotted onto the surface of each agar plate, including the control plate.

  • Incubation: The plates are incubated under appropriate conditions (temperature and duration) to allow for fungal growth.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the fungus on the agar surface.

Mechanism of Action

This compound, like other hydroxypyridone antifungals, exerts its effect through a mechanism that is distinct from other classes of antimycotics. The primary mode of action involves the chelation of polyvalent metal cations, particularly ferric iron (Fe³⁺).[2] This high affinity for iron disrupts essential iron-dependent cellular processes in fungi.

Proposed Mechanism of Action of this compound

G cluster_cell Fungal Cell This compound This compound Chelation Chelation This compound->Chelation Fe3 Fe³⁺ (Iron) Fe3->Chelation Enzyme Iron-dependent enzymes (e.g., Catalase) Chelation->Enzyme Inhibition Mitochondria Mitochondrial Respiratory Chain (Complex I) Chelation->Mitochondria Inhibition ROS Reactive Oxygen Species (ROS) Accumulation Enzyme->ROS Leads to Metabolism Disruption of Cellular Metabolism Mitochondria->Metabolism Disruption Death Fungal Cell Death (Fungicidal Effect) ROS->Death Metabolism->Death

References

Rilopirox Structure-Activity Relationship: A Technical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Rilopirox, a hydroxypyridone antifungal agent. It delves into its mechanism of action, presents quantitative data for the broader class of hydroxypyridones, details relevant experimental protocols, and visualizes the key molecular pathways involved in its antifungal effects.

Introduction to this compound and the Hydroxypyridone Class

This compound, with the chemical name 6-[[p-(p-chlorophenoxy)phenoxy]methyl]-1-hydroxy-4-methyl-2(1H)-pyridone, is a broad-spectrum antifungal agent belonging to the hydroxypyridone class.[1] This class of compounds is chemically distinct from other major antifungal classes like azoles and polyenes.[2] this compound exhibits fungicidal activity against a wide range of common fungal pathogens, with minimum inhibitory concentrations (MICs) typically falling in the range of 0.5 to 15.6 µg/mL.[1][3] Its mode of action is not fully elucidated but is known to differ significantly from agents that target ergosterol biosynthesis.[2][4] The core biological activity of hydroxypyridones is intrinsically linked to their unique chemical structure.[5]

Mechanism of Action

The antifungal activity of this compound is believed to be multifactorial, primarily revolving around two key mechanisms: the chelation of essential metal cations and the induction of oxidative stress.

Iron Chelation and Disruption of Fungal Iron Homeostasis

A primary mechanism of action for this compound and other hydroxypyridones is the chelation of polyvalent metal cations, with a particularly high affinity for ferric iron (Fe³⁺).[1][6] Iron is an essential cofactor for numerous metabolic enzymes in fungi, including those involved in the electron transport chain and catalase.[6] By sequestering intracellular iron, this compound effectively starves the fungal cell of this critical element. This hypothesis is supported by evidence showing that the antifungal effect of this compound is diminished in the presence of iron ions.[2][6]

Studies on the related compound Ciclopirox have demonstrated that its application leads to the upregulation of genes in Candida albicans that are involved in iron uptake and metabolism, which is a characteristic cellular response to iron starvation.[6][7] this compound likely disrupts the two main fungal iron acquisition systems: siderophore-mediated iron uptake and reductive iron assimilation.

G cluster_extracellular Extracellular Space cluster_membrane Fungal Cell Membrane cluster_intracellular Intracellular Space Fe3_bound Fe³⁺ (bound to host proteins) Siderophore Siderophore Fe3_bound->Siderophore Sequestration Fe3_free Fe³⁺ (free) Fe3_bound->Fe3_free Fe_Siderophore Fe³⁺-Siderophore Complex Siderophore->Fe_Siderophore Transporter Siderophore Transporter Fe_Siderophore->Transporter Uptake Reductase Ferrireductase Fe3_free->Reductase Reduction Fe_Siderophore_intra Fe³⁺-Siderophore Transporter->Fe_Siderophore_intra Fe2_intra Fe²⁺ Reductase->Fe2_intra Permease Fe²⁺ Permease Metalloenzymes Essential Metalloenzymes (e.g., Cytochromes, Catalase) Permease->Metalloenzymes Cofactor for Fe2_intra->Permease Transport Fe_release Fe³⁺ Release Fe_Siderophore_intra->Fe_release Fe_release->Metalloenzymes Cofactor for This compound This compound This compound->Fe2_intra Chelates Fe²⁺ This compound->Fe_release Chelates Fe³⁺

Fungal Iron Uptake Pathways and this compound Interference.
Induction of Oxidative Stress

A second, interconnected mechanism is the generation of reactive oxygen species (ROS) within the fungal cell.[2] This may be a consequence of iron chelation, as the disruption of iron-dependent enzymes in the mitochondrial respiratory chain can lead to electron leakage and the formation of superoxide radicals.[4][6] The accumulation of ROS leads to widespread cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, ultimately culminating in cell death.[8] Studies involving the related compound Ciclopirox have shown that its fungicidal effects are associated with increased ROS production and can be mitigated by ROS scavengers.[8] While the precise signaling cascades are still under investigation, it is plausible that this compound-induced oxidative stress activates fungal stress response pathways, such as the high-osmolarity glycerol (HOG) or cell wall integrity (CWI) pathways, which are homologs of the mammalian JNK/p38 MAPK pathways.[9][10]

G This compound This compound Mitochondria Mitochondrial Electron Transport Chain Disruption This compound->Mitochondria ROS ↑ Reactive Oxygen Species (ROS) (e.g., O₂⁻, H₂O₂) Mitochondria->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Cellular Damage Oxidative_Stress->Cellular_Damage Stress_Signaling Stress-Activated Signaling Pathways (e.g., HOG/MAPK) Oxidative_Stress->Stress_Signaling Lipid_Peroxidation Lipid Peroxidation Cellular_Damage->Lipid_Peroxidation Protein_Oxidation Protein Oxidation Cellular_Damage->Protein_Oxidation DNA_Damage DNA Damage Cellular_Damage->DNA_Damage Apoptosis Apoptosis / Cell Death Cellular_Damage->Apoptosis Stress_Signaling->Apoptosis G Start Start Prep_Inoculum 1. Prepare Fungal Inoculum (0.5-2.5 x 10³ CFU/mL) Start->Prep_Inoculum Prep_Plates 2. Prepare Microdilution Plates (Serial dilutions of this compound) Prep_Inoculum->Prep_Plates Inoculate 3. Inoculate Plates Prep_Plates->Inoculate Incubate 4. Incubate at 35°C (24-48 hours) Inoculate->Incubate Read_MIC 5. Read MIC (Lowest concentration with significant growth inhibition) Incubate->Read_MIC End End Read_MIC->End

References

The Pharmacokinetics and In Vitro Metabolism of Rilopirox: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, detailed quantitative data on the pharmacokinetics and in vitro metabolism of Rilopirox is limited. This guide provides the available information on this compound and leverages the more extensive data of the structurally related hydroxypyridone antifungal, Ciclopirox, as a comparative model. The data presented for Ciclopirox should not be directly extrapolated to this compound without dedicated experimental verification.

Introduction to this compound

This compound is a synthetic antifungal agent belonging to the hydroxypyridone class, a group of compounds chemically distinct from the more common azole and polyene antifungals.[1] Its chemical name is 6-[[p-(p-chlorophenoxy)phenoxy]methyl]-1-hydroxy-4-methyl-2(1H)-pyridone.[2] this compound exhibits a broad spectrum of activity against various medically important fungi, including yeasts and molds.[3]

The primary mechanism of action for hydroxypyridone antimycotics like this compound is believed to be their ability to chelate trivalent metal cations, particularly iron (Fe³⁺).[2] This action inhibits metal-dependent enzymes essential for fungal cellular processes, such as mitochondrial respiration.[4][5] This mode of action, differing from ergosterol synthesis inhibitors, may contribute to a lower potential for the development of resistance.

Pharmacokinetics of this compound: Current Knowledge Gaps

Detailed in vivo pharmacokinetic data for this compound, including absorption, distribution, metabolism, and excretion (ADME) parameters in humans or preclinical models, is not extensively reported in the available scientific literature. The very low water solubility of this compound (50 ng/ml) suggests that its formulation and route of administration would significantly influence its systemic exposure.[2] For topical applications, this low solubility might be advantageous, promoting retention in the skin with minimal systemic absorption.

In Vitro Metabolism of this compound: An Uncharacterized Profile

Ciclopirox as a Surrogate Model: Pharmacokinetics and In Vitro Metabolism

Given the lack of specific data for this compound, the pharmacokinetics and metabolism of the well-characterized hydroxypyridone antifungal, Ciclopirox, can provide valuable insights into the potential disposition of this class of compounds.

Pharmacokinetics of Ciclopirox

Following topical application of a 1% Ciclopirox olamine cream, approximately 1.3% of the dose is absorbed systemically. Once absorbed, Ciclopirox is extensively metabolized, primarily through glucuronidation, and more than 98% is excreted in the urine.

A clinical study involving the administration of Ciclopirox 1% shampoo provided data on its systemic absorption and urinary excretion.

Table 1: Systemic Exposure and Urinary Excretion of Ciclopirox after Topical Application of a 1% Shampoo

ParameterDay 1Day 29
Detectable Serum Concentrations 7 out of 18 patients2 out of 18 patients
Range of Serum Concentrations (µg/L) 10.3 - 13.2Not specified
Median Amount Excreted in Urine (24h, mcg) 207.8172.8
Median Amount Excreted in Urine (% of dose) 0.420.35
Maximum Amount Excreted in Urine (% of dose) 0.830.74

Data sourced from a clinical pharmacology and biopharmaceutics review by the FDA.[6]

The data suggests low systemic absorption that does not accumulate with repeated use.[6]

In Vitro Metabolism of Ciclopirox

The primary metabolic pathway for Ciclopirox is glucuronidation. In vitro studies using human liver microsomes have identified the key enzyme responsible for this biotransformation.

Experimental Protocol: In Vitro Glucuronidation of Ciclopirox in Human Liver Microsomes

A representative experimental protocol for assessing the in vitro metabolism of a compound like Ciclopirox using human liver microsomes would typically involve the following steps:

  • Incubation Mixture Preparation: A typical incubation mixture would contain pooled human liver microsomes, the substrate (Ciclopirox), and the cofactor UDPGA (uridine 5'-diphosphoglucuronic acid) in a buffered solution (e.g., potassium phosphate buffer, pH 7.4).

  • Initiation of Reaction: The reaction is initiated by the addition of UDPGA after a pre-incubation period to allow the substrate to interact with the microsomes.

  • Incubation: The mixture is incubated at 37°C for a specified period.

  • Termination of Reaction: The reaction is stopped by the addition of a quenching solvent, such as acetonitrile or methanol, which also serves to precipitate proteins.

  • Sample Processing: The samples are centrifuged to remove the precipitated proteins, and the supernatant is collected for analysis.

  • Analytical Method: The formation of the glucuronide metabolite is quantified using a validated analytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Diagram: General Workflow for In Vitro Metabolism Studies

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_microsomes Prepare Human Liver Microsomes mix Combine in Buffered Solution prep_microsomes->mix prep_substrate Prepare Substrate (e.g., Ciclopirox) prep_substrate->mix prep_cofactor Prepare Cofactor (UDPGA) prep_cofactor->mix incubate Incubate at 37°C mix->incubate quench Quench Reaction & Precipitate Protein incubate->quench centrifuge Centrifuge quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze

Caption: A generalized workflow for an in vitro metabolism assay using human liver microsomes.

Biotransformation Pathway of Ciclopirox

The main biotransformation pathway for Ciclopirox is conjugation with glucuronic acid to form Ciclopirox glucuronide.

Diagram: Metabolic Pathway of Ciclopirox

G Ciclopirox Ciclopirox Glucuronide Ciclopirox Glucuronide (Inactive Metabolite) Ciclopirox->Glucuronide Glucuronidation (UGT-mediated)

Caption: The primary metabolic pathway of Ciclopirox is glucuronidation.

Conclusion and Future Directions

While this compound is a promising antifungal agent with a distinct mechanism of action, a comprehensive understanding of its pharmacokinetic profile and metabolic fate is currently lacking in the public domain. The available information suggests it is a compound with very low water solubility, which may favor its use in topical formulations.

To fully characterize the disposition of this compound and enable its broader development, dedicated studies are required. These should include:

  • In vivo pharmacokinetic studies in relevant preclinical species to determine key parameters such as bioavailability, plasma concentration-time profiles, tissue distribution, and routes of elimination.

  • In vitro metabolism studies using human and animal liver microsomes, hepatocytes, and recombinant enzymes to identify the metabolic pathways, the specific enzymes involved (e.g., cytochrome P450s, UGTs), and any potential species differences.

  • Metabolite identification and characterization to determine the structure of any metabolites and assess their potential pharmacological activity or toxicity.

  • Development and validation of sensitive bioanalytical methods for the quantification of this compound and its potential metabolites in biological matrices.

The extensive data available for the related compound Ciclopirox provides a valuable framework for designing and interpreting future studies on this compound. A thorough investigation of these properties will be essential for the rational development and safe and effective use of this compound in a clinical setting.

References

Methodological & Application

Application Notes and Protocols: In Vitro Efficacy Testing of Rilopirox

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Rilopirox is a hydroxypyridone derivative antimycotic agent with a broad spectrum of activity against various pathogenic fungi, including yeasts and dermatophytes.[1][2] Structurally related to ciclopirox, its mechanism of action is distinct from that of azoles and polyenes, making it a potentially valuable alternative for treating fungal infections, including those resistant to other common antifungals.[3][4] this compound's primary mode of action involves the chelation of polyvalent metal cations, particularly Fe3+, which disrupts essential metal-dependent enzymes within the fungal cell.[2][5][6] This interference with cellular metabolism leads to fungicidal effects.[2][7]

These application notes provide detailed protocols for assessing the in vitro efficacy of this compound, summarizing key performance data and visualizing the experimental workflows and its proposed mechanism of action.

Proposed Mechanism of Action

This compound exerts its antifungal effect primarily through its high affinity for trivalent metal cations.[2][6] Upon entering the fungal cell, it chelates intracellular Fe3+ ions, which are essential cofactors for numerous enzymes, including those involved in mitochondrial respiration.[2][6] This sequestration inhibits metal-dependent enzymes like cytochromes, disrupting the mitochondrial electron transport chain.[6][8] The consequences are twofold: a reduction in cellular energy (ATP) production and an increase in reactive oxygen species (ROS), leading to oxidative stress and, ultimately, fungal cell death.[4][9] Ultrastructural studies show that this compound treatment leads to significant morphological changes, including damage to the plasma membrane, mitochondrial enlargement, and complete cytoplasmic autolysis, while the cell wall remains intact.[10][11]

cluster_cell Fungal Cell cluster_mito Mitochondrion Rilopirox_in This compound Fe3 Fe³⁺ Ions Rilopirox_in->Fe3 Chelates Enzymes Metal-Dependent Enzymes (e.g., Cytochromes) Rilopirox_in->Enzymes Inhibits Fe3->Enzymes Cofactor for ETC Electron Transport Chain Enzymes->ETC Component of ROS Reactive Oxygen Species (ROS) Increase Enzymes->ROS Leads to ATP ATP Production ETC->ATP Drives ETC->ROS Disruption Increases Death Fungal Cell Death ATP->Death Depletion Contributes to Stress Oxidative Stress ROS->Stress Stress->Death Rilopirox_out This compound Rilopirox_out->Rilopirox_in Enters Cell

Caption: Proposed mechanism of action for this compound in fungal cells.

Quantitative Efficacy Data: Minimum Inhibitory Concentration (MIC)

The following table summarizes the in vitro activity of this compound against a range of fungal species as reported in the literature. MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.[12]

Fungal SpeciesAssay MethodMIC Range / Value (µg/mL)Reference
Yeasts (General) Liquid Dilution~1[1][13]
Mycelial Fungi (General) Liquid Dilution0.5 - 4[1][13]
Candida albicans MicrodilutionMIC₅₀: 4, MIC₉₀: 8[3]
Candida krusei MicrodilutionSusceptible[3]
Candida glabrata MicrodilutionSusceptible[3]
Malassezia furfur Agar DilutionMedian: 25[14][15]
Malassezia furfur MicrodilutionMedian: 32[14][15]
Common Fungal Pathogens Not Specified0.98 - 15.6[2]

Experimental Protocols

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 reference method for yeasts and is suitable for determining the MIC of this compound against Candida species and other yeasts.[3][16]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal isolate(s) (e.g., Candida albicans SC5314)

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or microplate reader (optional)

  • Humidified incubator set to 35-37°C

Procedure:

  • Drug Stock Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO. Further dilute in RPMI-1640 medium to create a working stock at twice the highest concentration to be tested.

  • Inoculum Preparation:

    • Subculture the fungal isolate on an SDA plate and incubate for 24-48 hours at 35°C.

    • Harvest colonies and suspend in sterile saline.

    • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.

  • Plate Preparation:

    • Add 100 µL of RPMI-1640 medium to wells in columns 2-12 of a 96-well plate.

    • Add 200 µL of the this compound working stock (2x concentration) to the wells in column 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to 3, and so on, up to column 10. Discard 100 µL from column 10.

    • Column 11 serves as the positive growth control (no drug), and column 12 serves as the sterility control (no inoculum).

  • Inoculation: Add 100 µL of the final fungal inoculum to wells in columns 1-11. Add 100 µL of sterile medium to column 12.

  • Incubation: Cover the plate and incubate at 35°C for 24-48 hours in a humidified chamber.

  • Endpoint Determination: The MIC is the lowest drug concentration that causes a significant inhibition of growth (e.g., ~50% or 80% reduction) compared to the drug-free growth control well.[16] This can be determined visually or by reading the optical density at 600 nm (OD₆₀₀) with a microplate reader.

start Start prep_stock Prepare this compound Stock Solution start->prep_stock prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) start->prep_inoculum serial_dilute Perform 2-Fold Serial Dilution of this compound in 96-Well Plate prep_stock->serial_dilute inoculate Inoculate Plate with Fungal Suspension prep_inoculum->inoculate serial_dilute->inoculate incubate Incubate Plate (35°C, 24-48h) inoculate->incubate read Read Results (Visually or Spectrophotometrically) incubate->read determine_mic Determine MIC read->determine_mic end End determine_mic->end

Caption: Workflow for the Broth Microdilution MIC Assay.

This method is useful for a broad range of fungi, including dermatophytes like Trichophyton mentagrophytes, and was used to evaluate this compound against Malassezia furfur.[15][17]

Materials:

  • This compound powder and DMSO

  • Sabouraud Dextrose Agar (SDA) or other suitable fungal growth medium

  • Sterile petri dishes (100 mm)

  • Fungal isolate(s)

  • Sterile saline

  • Inoculum replicating device (optional)

Procedure:

  • Drug-Agar Preparation:

    • Prepare SDA according to the manufacturer's instructions and hold it in a molten state in a 45-50°C water bath.

    • Prepare this compound stock solutions in DMSO at 100x the final desired concentrations.

    • For each desired final concentration, add 0.2 mL of the corresponding 100x this compound stock to 19.8 mL of molten agar, mix thoroughly by inversion, and pour into a sterile petri dish.

    • Prepare a drug-free control plate containing 0.2 mL of DMSO mixed with 19.8 mL of agar.

    • Allow plates to solidify on a level surface.

  • Inoculum Preparation: Prepare a fungal suspension equivalent to a 0.5-1.0 McFarland standard as described in Protocol 1.

  • Inoculation: Spot-inoculate approximately 1-10 µL of the adjusted inoculum onto the surface of each agar plate, including the control. A multi-point inoculator can be used to test multiple isolates simultaneously. Allow the spots to dry completely before inverting the plates.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 28-30°C for dermatophytes) for a duration sufficient to see clear growth on the control plate (typically 3-7 days).[17]

  • Endpoint Determination: The MIC is the lowest concentration of this compound that completely inhibits visible fungal growth at the inoculation spots.[12]

start Start prep_agar Prepare Molten Growth Agar start->prep_agar prep_inoculum Prepare Fungal Inoculum start->prep_inoculum add_drug Add this compound to Agar at Serial Concentrations prep_agar->add_drug pour_plates Pour Drug-Infused Agar Plates add_drug->pour_plates spot_inoculate Spot-Inoculate Plates with Fungal Suspension pour_plates->spot_inoculate prep_inoculum->spot_inoculate incubate Incubate Plates (e.g., 28°C, 3-7 days) spot_inoculate->incubate read Observe Growth on Plates incubate->read determine_mic Determine MIC read->determine_mic end End determine_mic->end

Caption: Workflow for the Agar Dilution MIC Assay.

This protocol provides a framework for observing the morphological effects of this compound on fungal cells, as described in studies on Candida albicans.[10][11]

Objective: To visualize this compound-induced changes to the fungal plasma membrane and intracellular organelles.

Procedure Outline:

  • Culturing and Treatment: Grow fungal cells (e.g., C. albicans) in a suitable liquid medium (e.g., Neopeptone dextrose broth) to mid-log phase.[1] Treat the cultures with this compound at a relevant concentration (e.g., 1x or 10x MIC) for various time points (e.g., 6, 12, 24 hours).[10] Maintain an untreated culture as a control.

  • Cell Fixation: Harvest the cells by centrifugation. Fix the cells, typically with a primary fixative like glutaraldehyde, followed by a secondary fixative like osmium tetroxide.

  • Dehydration and Embedding: Dehydrate the fixed cells through a graded ethanol series. Infiltrate and embed the cell pellets in a suitable resin (e.g., Spurr's resin).[10]

  • Sectioning and Staining: Polymerize the resin blocks. Cut ultra-thin sections (60-90 nm) using an ultramicrotome. Mount the sections on copper grids and stain with heavy metal stains like uranyl acetate and lead citrate to enhance contrast.

  • Imaging: Examine the sections using a Transmission Electron Microscope.

  • Analysis: Acquire images of both control and treated cells. Look for characteristic changes in treated cells, such as elongated invaginations of the plasmalemma, increased number and size of lipid droplets, enlarged mitochondria with electron-dense deposits, and expansion of the vacuolar system.[10][11]

start Start culture Culture Fungal Cells to Mid-Log Phase start->culture treat Treat Cells with this compound (and Control) culture->treat fix Fix Cells (e.g., Glutaraldehyde) treat->fix embed Dehydrate and Embed in Resin fix->embed section Ultra-thin Sectioning and Staining embed->section image Image with Transmission Electron Microscope section->image analyze Analyze Ultrastructural Changes image->analyze end End analyze->end

Caption: Workflow for TEM analysis of fungal cell morphology.

References

Determining the Minimum Inhibitory Concentration of Rilopirox: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rilopirox is a synthetic hydroxypyridone antifungal agent characterized by a broad spectrum of activity against various fungal pathogens, including yeasts, dermatophytes, and molds. Its mechanism of action distinguishes it from many other antifungal classes. This compound exerts its antifungal effect primarily through the chelation of polyvalent metal cations, particularly iron (Fe³⁺). This sequestration of essential ions disrupts crucial metal-dependent enzymatic processes within the fungal cell, leading to the inhibition of the mitochondrial electron transport chain and the generation of reactive oxygen species (ROS), ultimately resulting in fungal cell death.[1][2][3][4]

These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against various fungal isolates using standardized broth microdilution and agar dilution methods. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[5] Accurate MIC determination is critical for assessing the potency of new antifungal agents, monitoring the development of resistance, and establishing effective treatment regimens.

Data Presentation: this compound MIC Values

The following tables summarize previously reported MIC values for this compound against a range of fungal species. These values can serve as a reference for expected outcomes when performing the protocols outlined below.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Candida Species

Candida SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)MethodReference
Candida albicans (Fluconazole-susceptible & resistant)48Not SpecifiedBroth Microdilution[6]
Candida species (various clinical isolates)Not SpecifiedNot Specified~1Liquid Dilution[7]
Candida kruseiNot SpecifiedNot SpecifiedSusceptibleBroth Microdilution[6]
Candida glabrataNot SpecifiedNot SpecifiedSusceptibleBroth Microdilution[6]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Dermatophytes and Other Fungi

Fungal SpeciesMedian MIC (µg/mL)MIC Range (µg/mL)MethodReference
Malassezia furfur2512.5 - 50Agar Dilution[8]
Malassezia furfur3216 - 128Microdilution[8]
Mycelial Fungi (various species)Not Specified0.5 - 4Liquid Dilution[7]
Dermatophytes (various species)Not Specified0.03 - 0.25Microdilution[9]

Experimental Protocols

Two standard methods for determining the MIC of this compound are detailed below: Broth Microdilution and Agar Dilution. The choice of method may depend on the specific fungus being tested and laboratory resources.

Protocol 1: Broth Microdilution Method

This method is widely used for determining the MIC of antifungal agents and is amenable to high-throughput screening.[10][11][12]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Sterile, flat-bottom 96-well microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Fungal isolates

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • Spectrophotometer or McFarland standards

  • Hemocytometer

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution:

    • Due to its low water solubility, prepare a stock solution of this compound in 100% DMSO at a concentration 100 times the highest desired final concentration.

    • Further dilute the stock solution in RPMI-1640 medium to create a working solution at twice the final desired starting concentration.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile RPMI-1640 medium to all wells of a 96-well plate except for the first column.

    • Add 200 µL of the this compound working solution to the wells in the first column.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • Column 11 will serve as the growth control (inoculum without this compound), and column 12 as the sterility control (medium only).

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain fresh, actively growing colonies.

    • Prepare a fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL for yeasts).

    • Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the final fungal inoculum to each well (columns 1-11). This will bring the final volume in each well to 200 µL and dilute the this compound concentrations to the desired final test range.

    • Seal the plate and incubate at 35°C for 24-48 hours. Incubation times may need to be adjusted depending on the growth rate of the specific fungus.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound at which there is a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control well. This can be determined visually or by using a microplate reader.

Protocol 2: Agar Dilution Method

The agar dilution method is considered a reference method for antifungal susceptibility testing and can be particularly useful for certain fungi.[5][13][14][15]

Materials:

  • This compound powder

  • DMSO

  • Sterile Petri dishes

  • RPMI-1640 agar medium with MOPS buffer

  • Fungal isolates

  • Sterile saline (0.85%) or PBS

  • Spectrophotometer or McFarland standards

  • Multi-point inoculator (optional)

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in DMSO at a concentration 10 times the highest desired final concentration in the agar.

  • Preparation of Agar Plates:

    • Prepare molten RPMI-1640 agar and maintain it in a water bath at 45-50°C.

    • For each desired final concentration of this compound, add the appropriate volume of the stock solution to a specific volume of molten agar to create a series of plates with two-fold dilutions of the drug. For example, add 2 mL of a 10x this compound solution to 18 mL of molten agar.

    • Also prepare a drug-free control plate.

    • Pour the agar into sterile Petri dishes and allow them to solidify.

  • Inoculum Preparation:

    • Prepare a fungal suspension as described in the broth microdilution protocol, adjusting to a 0.5 McFarland standard.

    • The final inoculum to be spotted on the agar should be approximately 10⁴ CFU/spot.

  • Inoculation and Incubation:

    • Spot 1-2 µL of the inoculum suspension onto the surface of each agar plate, including the control plate. A multi-point inoculator can be used to test multiple isolates simultaneously.

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate the plates at 35°C for 48-72 hours, or until sufficient growth is observed on the control plate.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that completely inhibits visible fungal growth on the agar.

Mandatory Visualizations

Experimental Workflow for Broth Microdilution MIC

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (in DMSO) prep_working Prepare this compound Working Solution (in RPMI) prep_stock->prep_working Dilute prep_plates Prepare Serial Dilutions in 96-well Plate prep_working->prep_plates Serially Dilute inoculate Inoculate Plate with Fungal Suspension prep_plates->inoculate prep_inoculum Prepare Fungal Inoculum prep_inoculum->inoculate incubate Incubate Plate (35°C, 24-48h) inoculate->incubate read_mic Read MIC (Visual or Spectrophotometric) incubate->read_mic result Determine Lowest Concentration with ≥50% Growth Inhibition read_mic->result

Caption: Workflow for Broth Microdilution MIC Determination.

Experimental Workflow for Agar Dilution MIC

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (in DMSO) prep_plates Incorporate this compound into Agar at Various Concentrations prep_stock->prep_plates prep_agar Prepare Molten RPMI-1640 Agar prep_agar->prep_plates pour_plates Pour and Solidify Plates prep_plates->pour_plates inoculate Spot Inoculum onto Agar Surface pour_plates->inoculate prep_inoculum Prepare Fungal Inoculum prep_inoculum->inoculate incubate Incubate Plates (35°C, 48-72h) inoculate->incubate read_mic Visually Inspect for Growth incubate->read_mic result Determine Lowest Concentration with No Visible Growth read_mic->result

Caption: Workflow for Agar Dilution MIC Determination.

Signaling Pathway: Mechanism of Action of this compound

G cluster_downstream Cellular Consequences cluster_mito Mitochondrial Electron Transport Chain This compound This compound chelation Chelation This compound->chelation fe3 Intracellular Fe³⁺ fe3->chelation enzyme_inhibition Inhibition of Metal-Dependent Enzymes chelation->enzyme_inhibition Depletes Fe³⁺ cofactor mito_dysfunction Mitochondrial Dysfunction chelation->mito_dysfunction Disrupts Fe-S clusters cell_death Fungal Cell Death enzyme_inhibition->cell_death ros_production Increased Reactive Oxygen Species (ROS) mito_dysfunction->ros_production Electron leakage etc Complex I Complex II Complex III Complex IV oxidative_stress Oxidative Stress (Damage to DNA, proteins, lipids) ros_production->oxidative_stress oxidative_stress->cell_death

Caption: this compound Mechanism of Action Signaling Pathway.

References

Liquid dilution and agar dilution methods for Rilopirox susceptibility testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of fungi to the hydroxypyridone antifungal agent, Rilopirox, using liquid (broth) dilution and agar dilution methods. The provided data and methodologies are intended to guide research and development efforts in the field of mycology and infectious diseases.

Introduction

This compound is a hydroxypyridone antimycotic agent with a broad spectrum of activity against various fungal pathogens.[1][2] Accurate determination of its in vitro efficacy through standardized susceptibility testing is crucial for preclinical development and clinical application. The two primary methods for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents are broth dilution and agar dilution. These notes offer detailed protocols for both methods as they can be applied to this compound, along with comparative data from published studies.

Mechanism of Action

The precise mechanism of action for hydroxypyridone antimycotics like this compound is not fully elucidated but is distinct from azoles and polyenes.[3] It is understood that these agents chelate trivalent cations, such as Fe3+, which can interfere with essential iron-dependent enzymes and cellular processes in fungi.[1][4] There are also indications that reactive oxygen species (ROS) play a role in their antifungal activity.[3] The activity of this compound can be influenced by the presence of iron ions and the composition of the culture medium, particularly the peptone source.[1][4]

Below is a diagram illustrating the proposed mechanism of action for this compound.

Rilopirox_Mechanism cluster_fungal_cell Fungal Cell This compound This compound Fe3_uptake Fe³⁺ Uptake This compound->Fe3_uptake Inhibits Mitochondria Mitochondria This compound->Mitochondria Interacts with Enzymes Iron-Dependent Enzymes ROS ROS Production Mitochondria->ROS Induces Cellular_Damage Cellular Damage ROS->Cellular_Damage Causes Growth_Inhibition Fungal Growth Inhibition Cellular_Damage->Growth_Inhibition Leads to Broth_Dilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation_reading Incubation & Reading A Prepare this compound Stock Solution (e.g., in DMSO) C Prepare Serial Dilutions of this compound in Broth Medium (e.g., RPMI-1640) A->C B Prepare Fungal Inoculum (e.g., 0.5 McFarland) E Inoculate Wells with Fungal Suspension B->E D Dispense this compound Dilutions into Microtiter Plate Wells C->D D->E G Incubate Plates (e.g., 35°C for 24-48h) E->G F Include Growth and Sterility Controls F->G H Read MIC Endpoint Visually or Spectrophotometrically G->H Agar_Dilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation_reading Incubation & Reading A Prepare this compound Stock Solution (e.g., in DMSO) D Add this compound Stock to Molten Agar to Achieve Final Concentrations A->D B Prepare Fungal Inoculum (e.g., 0.5 McFarland) F Inoculate Agar Surface with Fungal Suspension (using a multipoint inoculator) B->F C Prepare Molten Agar Medium (e.g., DST Agar) C->D E Pour Agar into Petri Dishes and Allow to Solidify D->E E->F G Incubate Plates (e.g., 35°C for 48-72h) F->G H Read MIC Endpoint G->H

References

Rilopirox: A Promising Alternative for Fluconazole-Resistant Candida Infections

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

The emergence of antifungal resistance, particularly to azoles like fluconazole, poses a significant challenge in the management of invasive candidiasis. Candida albicans and other Candida species are major opportunistic fungal pathogens, and the increasing prevalence of fluconazole-resistant strains necessitates the exploration of alternative therapeutic agents. Rilopirox, a hydroxypyridone antifungal, has demonstrated potent in vitro activity against fluconazole-susceptible and -resistant Candida isolates, making it a compound of interest for further investigation and development.[1] This document provides detailed application notes and experimental protocols for the evaluation of this compound's efficacy against fluconazole-resistant Candida.

Mechanism of Action

Unlike azoles, which inhibit ergosterol biosynthesis, this compound and other hydroxypyridones employ a distinct mechanism of action. The primary mode of action is believed to be the chelation of polyvalent metal cations, particularly trivalent iron (Fe³⁺).[2][3][4] This iron deprivation disrupts essential cellular processes within the fungal cell that are iron-dependent, including mitochondrial respiration and the function of various enzymes. This disruption of cellular metabolism ultimately leads to fungal cell death. Evidence suggests that this iron chelation leads to severe mitochondrial dysfunction, the formation of reactive oxygen species (ROS), and a significant reduction in ATP levels.[3]

Quantitative Data: In Vitro Susceptibility

Studies have demonstrated the potent activity of this compound against a range of Candida species, including those with acquired resistance to fluconazole. The following table summarizes the minimum inhibitory concentration (MIC) values of this compound in comparison to fluconazole against clinical Candida isolates.

Antifungal AgentMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
This compound 480.006 - 32
Fluconazole 0.5128Not Reported
Data sourced from a study of 38 fluconazole-susceptible and -resistant clinical isolates of Candida albicans and other Candida species.[1]

These data indicate that while the MIC₅₀ of fluconazole is lower, the MIC₉₀ for this compound is significantly lower than that of fluconazole, highlighting its potential efficacy against less susceptible strains.[1] All tested strains with diminished susceptibility to fluconazole were found to be susceptible to this compound.[1]

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast susceptibility testing.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against Candida isolates.

Materials:

  • Candida isolates (including fluconazole-resistant strains and quality control strains, e.g., C. parapsilosis ATCC 22019 and C. krusei ATCC 6258)

  • This compound powder

  • Fluconazole powder (for comparison)

  • Dimethyl sulfoxide (DMSO)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader (530 nm)

  • Sterile, humidified incubator (35°C)

  • Vortex mixer

  • Micropipettes and sterile tips

Procedure:

  • Drug Preparation:

    • Prepare stock solutions of this compound and fluconazole in DMSO at a concentration of 1600 µg/mL.

    • Perform serial twofold dilutions of the antifungal agents in RPMI 1640 medium to achieve final concentrations ranging from 0.03 to 16 µg/mL (or a wider range if necessary).

  • Inoculum Preparation:

    • Subculture Candida isolates on Sabouraud dextrose agar for 24 hours at 35°C.

    • Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum concentration of 1-5 x 10³ CFU/mL.

  • Microplate Inoculation:

    • Add 100 µL of the standardized inoculum to each well of the 96-well plate containing 100 µL of the serially diluted antifungal agents.

    • Include a growth control well (inoculum without drug) and a sterility control well (medium only).

  • Incubation:

    • Incubate the microtiter plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by reading the optical density at 530 nm.

Biofilm Susceptibility Testing

This protocol outlines a method for assessing the efficacy of this compound against Candida albicans biofilms.

Objective: To determine the effect of this compound on the formation and viability of Candida albicans biofilms.

Materials:

  • Candida albicans strain (e.g., SC5314)

  • This compound

  • RPMI 1640 medium (as described above)

  • Sterile, flat-bottomed 96-well polystyrene plates

  • Phosphate-buffered saline (PBS)

  • XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reduction assay reagents or Crystal Violet (CV) stain

  • Microplate reader

Procedure:

  • Biofilm Formation:

    • Prepare a standardized C. albicans suspension (1 x 10⁶ cells/mL) in RPMI 1640 medium.

    • Add 100 µL of the cell suspension to each well of a 96-well plate.

    • Incubate the plate at 37°C for 90 minutes to allow for initial cell adherence.

    • After the adhesion phase, gently wash the wells twice with PBS to remove non-adherent cells.

    • Add 100 µL of fresh RPMI 1640 medium containing serial dilutions of this compound to the wells. Include a drug-free control.

    • Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • Quantification of Biofilm Inhibition:

    • XTT Assay (Metabolic Activity):

      • Wash the biofilms with PBS.

      • Add XTT solution (with menadione) to each well and incubate in the dark.

      • Measure the color change (formazan formation) at 490 nm using a microplate reader. A decrease in color intensity indicates reduced metabolic activity and biofilm inhibition.

    • Crystal Violet Assay (Biomass):

      • Wash the biofilms with PBS and air dry.

      • Stain the biofilms with 0.1% crystal violet for 15 minutes.

      • Wash away excess stain with water and air dry.

      • Solubilize the bound dye with 30% acetic acid or ethanol.

      • Measure the absorbance at 570 nm. A decrease in absorbance indicates a reduction in biofilm biomass.

In Vivo Efficacy in a Murine Model of Disseminated Candidiasis

This protocol describes a general framework for evaluating the in vivo efficacy of this compound in a murine model of disseminated candidiasis caused by fluconazole-resistant Candida.

Objective: To assess the therapeutic potential of this compound in reducing fungal burden and improving survival in a mouse model of systemic candidiasis.

Materials:

  • Immunocompromised mice (e.g., neutropenic BALB/c or C57BL/6)

  • Fluconazole-resistant Candida albicans strain

  • This compound formulation for in vivo administration (e.g., suspension in a suitable vehicle)

  • Fluconazole (for control group)

  • Vehicle control

  • Sterile saline

  • Equipment for intravenous injection and oral gavage

  • Materials for organ harvesting and fungal burden determination (e.g., Sabouraud dextrose agar plates)

Procedure:

  • Immunosuppression:

    • Induce neutropenia in mice using cyclophosphamide or other appropriate methods. This is crucial for establishing a robust infection with Candida.

  • Infection:

    • Infect the mice intravenously (e.g., via the tail vein) with a standardized inoculum of the fluconazole-resistant C. albicans strain (e.g., 1 x 10⁵ CFU/mouse).

  • Treatment:

    • Initiate treatment with this compound at various dosages a few hours post-infection.

    • Administer the drug via an appropriate route (e.g., oral gavage or intraperitoneal injection) daily for a specified period (e.g., 7 days).

    • Include control groups receiving fluconazole and the vehicle alone.

  • Monitoring and Endpoints:

    • Monitor the mice daily for signs of illness and mortality. Survival is a key endpoint.

    • At the end of the treatment period (or when mice become moribund), euthanize the animals.

    • Aseptically harvest target organs (e.g., kidneys, brain, spleen).

    • Homogenize the organs and plate serial dilutions on Sabouraud dextrose agar to determine the fungal burden (CFU/gram of tissue).

  • Data Analysis:

    • Compare survival rates between treatment groups using Kaplan-Meier survival analysis.

    • Compare the fungal burden in the organs of different treatment groups using appropriate statistical tests (e.g., Mann-Whitney U test).

Visualizations

G cluster_protocol Antifungal Susceptibility Testing Workflow prep Prepare Drug Dilutions (this compound & Fluconazole) plate Inoculate 96-well Plate prep->plate inoculum Prepare Standardized Candida Inoculum inoculum->plate incubate Incubate at 35°C for 24-48h plate->incubate read Read MIC (≥50% Growth Inhibition) incubate->read

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

G This compound This compound Chelation Chelation This compound->Chelation Fe3 Extracellular Fe³⁺ Fe3->Chelation Depletion Intracellular Iron Depletion Chelation->Depletion Mitochondria Mitochondrial Dysfunction Depletion->Mitochondria ROS Increased ROS Mitochondria->ROS ATP Decreased ATP Production Mitochondria->ATP Death Fungal Cell Death ROS->Death ATP->Death

Caption: Proposed mechanism of action of this compound via iron chelation.

Conclusion

This compound presents a compelling profile as a potential therapeutic agent against fluconazole-resistant Candida. Its unique mechanism of action, distinct from the widely used azoles, offers a promising strategy to circumvent existing resistance mechanisms. The provided protocols offer a standardized framework for researchers and drug development professionals to further investigate the in vitro and in vivo efficacy of this compound. Further studies are warranted to expand the quantitative dataset, particularly concerning its activity against biofilms and its efficacy in various in vivo infection models. Such research will be crucial in determining the clinical utility of this compound in the fight against drug-resistant fungal infections.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Rilopirox's Low Aqueous Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of Rilopirox.

Frequently Asked Questions (FAQs)

Q1: What is the reported aqueous solubility of this compound?

This compound is characterized by its very low water solubility, which is reported to be approximately 50 ng/mL.[1] This poor solubility can pose significant challenges for in vitro experiments and formulation development.

Q2: Why is the low solubility of this compound a concern for research and development?

The low aqueous solubility of this compound can lead to:

  • Difficulty in preparing stock solutions for in vitro assays.

  • Inaccurate results in biological screening due to precipitation.

  • Low and variable oral bioavailability, hindering preclinical and clinical development.[2]

  • Challenges in developing parenteral (injectable) formulations.

Q3: What are the primary strategies to enhance the solubility of this compound?

Several techniques can be employed to improve the solubility of poorly water-soluble drugs like this compound. These include:

  • Complexation: Utilizing agents like cyclodextrins to form inclusion complexes that have enhanced aqueous solubility.

  • Nanosuspension: Reducing the particle size of this compound to the nanometer range, which increases the surface area and dissolution rate.

  • Solid Dispersion: Dispersing this compound in a hydrophilic carrier matrix at a molecular level to improve its wettability and dissolution.

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent to increase solubility.

  • pH Adjustment: Although reported to be less effective for this compound within a pH range of 5-8.5, modifying the pH can sometimes improve the solubility of ionizable compounds.[1]

Q4: Are there any known interactions that can affect this compound's activity in solution?

Yes, this compound is a chelating agent and its activity can be affected by the presence of Fe³⁺ ions.[1] It is crucial to consider the composition of your experimental media, as high concentrations of human serum can also impact its inhibitory activity.[1]

Troubleshooting Guides

Issue: Precipitation of this compound in Aqueous Buffer During In Vitro Assays

Possible Cause & Solution:

  • Exceeding Solubility Limit: The concentration of this compound in your experiment likely exceeds its aqueous solubility limit.

    • Troubleshooting Step 1: Prepare a Concentrated Stock in an Organic Solvent. Dissolve this compound in an appropriate organic solvent such as DMSO or ethanol to create a high-concentration stock solution.

    • Troubleshooting Step 2: Serial Dilution. Perform serial dilutions of the stock solution into your aqueous experimental medium. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system.

    • Troubleshooting Step 3: Utilize a Solubility-Enhancing Formulation. If direct dilution is still problematic, consider preparing a cyclodextrin inclusion complex or a nanosuspension of this compound to increase its aqueous solubility.

Issue: Low and Inconsistent Results in Cell-Based Assays

Possible Cause & Solution:

  • Poor Drug Exposure: The low solubility of this compound may lead to insufficient and variable concentrations of the dissolved drug in contact with the cells.

    • Troubleshooting Step 1: Verify Drug Dissolution. Before adding to cells, visually inspect your final drug solution for any signs of precipitation.

    • Troubleshooting Step 2: Employ a Solubilization Technique. Formulate this compound using methods like cyclodextrin complexation or as a solid dispersion to improve its dissolution and maintain a higher concentration in the assay medium.

    • Troubleshooting Step 3: Characterize the Formulation. If using a formulated version of this compound, characterize it to ensure the desired properties (e.g., particle size for nanosuspensions, complexation efficiency for cyclodextrins) are achieved.

Data on Solubility Enhancement of a Structurally Related Compound

While specific data for this compound is limited, studies on Rilpivirine, another poorly soluble hydroxypyridone derivative, demonstrate the potential of various solubility enhancement techniques.

Table 1: Solubility Enhancement of Rilpivirine using Cyclodextrin-Based Nanosponges [2]

FormulationSolubility in Distilled Water (fold increase)Solubility in 0.1 N HCl (fold increase)
Ternary Complexes with Nanosponges10-1312-14

Table 2: Dissolution Enhancement of Rilpivirine via Solid Dispersion

Formulation TechniqueCarrierDrug-to-Carrier RatioDissolution Enhancement
Solvent EvaporationKolliwax GMS II:SLS1:3:1~30-fold increase in solubility

Experimental Protocols

Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complexes (Adapted from Rilpivirine Studies)

This protocol describes the preparation of this compound inclusion complexes with β-cyclodextrin (βCD) or hydroxypropyl-β-cyclodextrin (HPβCD) using the solvent evaporation method.[3]

Materials:

  • This compound

  • β-cyclodextrin or HPβCD

  • Methanol

  • Distilled Water

  • Rotary evaporator

  • Lyophilizer (optional)

Procedure:

  • Dissolve a specific molar ratio of this compound (e.g., 1:1 or 1:2 drug-to-cyclodextrin) in a minimal amount of methanol.

  • In a separate vessel, dissolve the corresponding molar amount of βCD or HPβCD in distilled water.

  • Slowly add the this compound solution to the cyclodextrin solution while stirring continuously.

  • Continue stirring for 24 hours at room temperature to allow for complex formation.

  • Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • The resulting solid complex can be further dried in a desiccator or lyophilized to obtain a fine powder.

  • Characterize the complex for solubility, dissolution, and physical properties (e.g., using FTIR, XRD, and DSC).

Protocol 2: Formulation of this compound Nanosuspension by Nanomilling (Adapted from Rilpivirine Studies)

This protocol outlines the preparation of a this compound nanosuspension to enhance its dissolution rate.[4]

Materials:

  • This compound

  • Stabilizer (e.g., Hydroxypropyl methylcellulose, Polyvinyl alcohol)

  • Milling media (e.g., yttrium-stabilized zirconium oxide beads)

  • High-energy media mill

  • Purified water

Procedure:

  • Prepare an aqueous solution of the chosen stabilizer.

  • Disperse the this compound powder in the stabilizer solution.

  • Add the milling media to the suspension.

  • Mill the suspension at a high speed for a predetermined duration.

  • Monitor the particle size reduction periodically using a particle size analyzer until the desired nanometer range is achieved (e.g., < 500 nm).

  • Separate the nanosuspension from the milling media.

  • The resulting nanosuspension can be used directly or lyophilized for long-term storage.

  • Characterize the nanosuspension for particle size, polydispersity index (PDI), zeta potential, and dissolution rate.

Visualizing Experimental Workflows and Signaling Pathways

experimental_workflow cluster_prep Preparation cluster_process Processing cluster_characterization Characterization This compound This compound Powder mixing Mixing / Dispersion This compound->mixing solubilizer Solubilizing Agent (e.g., Cyclodextrin, Polymer) solubilizer->mixing solvent Solvent System solvent->mixing processing_step Solubilization Process (e.g., Solvent Evaporation, Nanomilling, Solid Dispersion) mixing->processing_step drying Drying / Solvent Removal processing_step->drying formulation Solubility-Enhanced This compound Formulation drying->formulation analysis Physicochemical Analysis (Solubility, Dissolution, Particle Size, etc.) formulation->analysis bio_assay In Vitro / In Vivo Biological Assay formulation->bio_assay

Caption: A generalized workflow for enhancing the solubility of this compound.

iron_chelation_pathway This compound This compound fe3_plus Intracellular Fe³⁺ This compound->fe3_plus Chelates iron_dependent_enzymes Iron-Dependent Enzymes (e.g., Ribonucleotide Reductase) This compound->iron_dependent_enzymes Inhibits fe3_plus->iron_dependent_enzymes Required for activity cell_cycle Cell Cycle Progression iron_dependent_enzymes->cell_cycle Promotes cell_death Cell Death / Apoptosis iron_dependent_enzymes->cell_death Inhibition leads to

Caption: Proposed mechanism of action of this compound via iron chelation.

mtorc1_pathway ciclopirox Ciclopirox (related compound) ampk AMPK ciclopirox->ampk Activates tsc2 TSC2 ampk->tsc2 Activates raptor Raptor ampk->raptor Phosphorylates (S792) & Inhibits mtorc1 mTORC1 tsc2->mtorc1 Inhibits s6k1 p70S6K1 mtorc1->s6k1 Activates bp1 4E-BP1 mtorc1->bp1 Inhibits protein_synthesis Protein Synthesis & Cell Growth s6k1->protein_synthesis Promotes bp1->protein_synthesis Represses

Caption: Ciclopirox-mediated inhibition of mTORC1 signaling.[5][6]

References

Troubleshooting inconsistent results in Rilopirox antifungal assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rilopirox antifungal assays. Inconsistent results can arise from the unique properties of this compound, and this guide aims to provide solutions to common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a hydroxypyridone antifungal agent. Its primary mechanism of action involves the chelation of polyvalent metal cations, particularly iron (Fe³⁺). This sequestration of essential ions disrupts metal-dependent enzymes within the fungal cell, interfering with critical metabolic processes, including mitochondrial electron transport and energy production. This ultimately leads to the inhibition of fungal growth and can have fungicidal effects.

Q2: Why am I seeing variable Minimum Inhibitory Concentration (MIC) values for this compound against the same fungal strain?

Inconsistent MIC values for this compound can be attributed to several factors related to its mechanism of action and physicochemical properties:

  • Iron Concentration in Media: The antifungal activity of this compound is highly dependent on the availability of iron in the culture medium.[1] Variations in the iron content of different media batches or the use of media with high iron content can antagonize the chelating effect of this compound, leading to higher and more variable MICs.

  • Peptone Source: The source of peptone in the culture medium can significantly impact the apparent activity of this compound.[1] Different peptones may contain varying levels of trace metals that can interfere with the drug's chelating activity.

  • Drug Precipitation: this compound has very low water solubility.[1] If not properly dissolved and diluted, the compound can precipitate out of solution, reducing its effective concentration and leading to inaccurate MIC readings.

Q3: How does the solubility of this compound affect my assay?

The low aqueous solubility of this compound presents a significant challenge in in vitro assays. If the compound precipitates, the actual concentration in the medium will be lower than the intended concentration, resulting in an overestimation of the MIC. It is crucial to ensure that this compound remains in solution throughout the assay.

Troubleshooting Guide

Issue 1: Precipitate formation observed after adding this compound to the culture medium.

  • Question: I dissolved this compound in DMSO, but upon dilution into my aqueous culture medium, a precipitate formed. How can I prevent this?

  • Answer: This is a common issue with poorly soluble compounds. Here are some steps to troubleshoot this problem:

    • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay does not exceed 1% (v/v). While DMSO is necessary to dissolve this compound, high concentrations can be toxic to some fungi and may also influence the drug's activity.[2][3]

    • Serial Dilutions in DMSO: Instead of a single large dilution step, perform serial dilutions of your this compound stock in 100% DMSO first. Then, add a small volume of each DMSO dilution to the culture medium.

    • Pre-warm Medium: Gently warming the culture medium to the incubation temperature before adding the this compound-DMSO solution can sometimes help maintain solubility.

    • Vortexing: Ensure thorough mixing by vortexing immediately after adding the drug solution to the medium. However, avoid excessive vortexing that could introduce air bubbles.

Issue 2: Higher than expected MIC values or no fungal inhibition.

  • Question: My this compound assay is showing unexpectedly high MIC values, or in some cases, no inhibition of fungal growth at all. What could be the cause?

  • Answer: This issue is often linked to the iron-chelating mechanism of this compound.

    • Evaluate Media Composition: Check the iron content of your culture medium. RPMI-1640, a common medium for antifungal susceptibility testing, has a defined composition, but lot-to-lot variability in trace metal content can occur. Consider using a medium with lower iron content or a chemically defined medium where the iron concentration is precisely known.

    • Iron Supplementation Control: To confirm if excess iron is the culprit, set up a control experiment where you supplement the medium with a known concentration of FeCl₃. A significant increase in the MIC of this compound in the presence of added iron would confirm that its activity is being antagonized.

    • Check Peptone Source: If using a medium containing peptone, be aware that different peptone sources can have varying levels of trace metals.[1] If possible, try different batches or sources of peptone to see if this affects your results.

Issue 3: Inconsistent results between different antifungal assay methods (e.g., broth microdilution vs. agar dilution).

  • Question: I am getting different MIC values for this compound when I use a broth microdilution assay compared to an agar dilution assay. Why is this happening?

  • Answer: Discrepancies between methods can arise due to differences in drug diffusion and availability.

    • Agar Binding: this compound may bind to components of the agar, reducing its effective concentration and leading to higher apparent MICs in agar-based assays.

    • Solubility in Agar: The low solubility of this compound can be more problematic in a semi-solid medium like agar, where it may not diffuse as evenly as in a liquid broth.

    • Standardization: Ensure that you are following a standardized protocol for both methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI). Minor variations in inoculum preparation, incubation time, and endpoint determination can lead to different results.

Data Presentation

Table 1: this compound Minimum Inhibitory Concentration (MIC) Data

The following table summarizes published MIC values for this compound against various fungal species. Note that MIC values can vary depending on the specific strain and the testing methodology used.

Fungal SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Candida albicans0.006 - 3248[4]
Candida krusei---[4]
Candida glabrata---[4]
Malassezia furfur (microdilution)16 - 12832-[5]
Malassezia furfur (agar dilution)12.5 - 5025-[5]
Dermatophytes (various)0.0312 - 32--[6]

Experimental Protocols

The following are detailed methodologies for key experiments based on established standards, such as those from the CLSI.

1. Broth Microdilution Susceptibility Assay for Yeasts (adapted from CLSI M27)

This method is used to determine the MIC of this compound against yeast isolates like Candida species.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO)

    • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

    • Sterile 96-well microtiter plates

    • Yeast inoculum

    • Spectrophotometer

  • Procedure:

    • This compound Stock Solution: Prepare a stock solution of this compound in 100% DMSO at a concentration 100 times the highest final concentration to be tested.

    • Drug Dilution Series: Perform serial twofold dilutions of the this compound stock solution in DMSO. Then, dilute each of these in RPMI-1640 medium to achieve a 2x final concentration.

    • Inoculum Preparation: Culture the yeast on Sabouraud dextrose agar for 24 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

    • Plate Inoculation: Add 100 µL of the appropriate this compound dilution to each well of a 96-well plate. Add 100 µL of the yeast inoculum to each well. Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).

    • Incubation: Incubate the plates at 35°C for 24-48 hours.

    • MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control. This can be determined visually or by reading the optical density with a spectrophotometer.

2. Agar Dilution Susceptibility Assay for Filamentous Fungi (adapted from CLSI M38)

This method is suitable for determining the MIC of this compound against dermatophytes and other filamentous fungi.

  • Materials:

    • This compound powder

    • DMSO

    • RPMI-1640 agar medium

    • Sterile petri dishes

    • Fungal spore suspension

  • Procedure:

    • This compound Stock Solution: Prepare a stock solution of this compound in 100% DMSO.

    • Drug-Containing Agar: Prepare serial dilutions of this compound in molten RPMI-1640 agar at 45-50°C. Pour the agar into petri dishes and allow it to solidify. Include a drug-free agar plate as a growth control.

    • Inoculum Preparation: Grow the fungus on a suitable agar medium until it sporulates. Harvest the spores by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the spore suspension to a concentration of 10⁴-10⁵ CFU/mL.

    • Inoculation: Spot-inoculate a small volume (e.g., 10 µL) of the spore suspension onto the surface of the this compound-containing and control agar plates.

    • Incubation: Incubate the plates at 28-35°C for a duration appropriate for the fungus being tested (typically 5-7 days for dermatophytes).

    • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible fungal growth.

Visualizations

Rilopirox_Mechanism_of_Action This compound This compound Chelation Chelation This compound->Chelation Iron Iron (Fe³⁺) Iron->Chelation Inhibition Inhibition Chelation->Inhibition Metalloenzymes Fungal Metalloenzymes Mitochondria Mitochondrial Respiration Metalloenzymes->Mitochondria FungalGrowth Fungal Growth Inhibition Mitochondria->FungalGrowth Inhibition->Metalloenzymes

Caption: this compound chelates iron, inhibiting essential fungal metalloenzymes.

Troubleshooting_Workflow Start Inconsistent this compound Assay Results CheckPrecipitate Observe Precipitate? Start->CheckPrecipitate HighMIC High MIC / No Inhibition? CheckPrecipitate->HighMIC No OptimizeSolvent Optimize DMSO Concentration & Serial Dilution CheckPrecipitate->OptimizeSolvent Yes CheckMedia Analyze Media Iron Content & Peptone Source HighMIC->CheckMedia Yes ConsistentResults Consistent Results HighMIC->ConsistentResults No OptimizeSolvent->Start IronControl Perform Iron Supplementation Control CheckMedia->IronControl IronControl->ConsistentResults

Caption: A logical workflow for troubleshooting inconsistent this compound assay results.

References

Sources of experimental variability with Rilopirox

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address experimental variability when working with Rilopirox.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a hydroxypyridone antifungal agent.[1][2][3] Its principal mechanism of action involves the chelation of polyvalent metal cations, particularly iron (Fe³⁺).[3][4] This chelation disrupts essential iron-dependent cellular processes in fungi, including mitochondrial respiration and the function of various metal-dependent enzymes.[2][5] Unlike azole antifungals, this compound does not primarily target ergosterol synthesis.[2][6]

Q2: What are the main factors that can influence the in vitro activity of this compound?

The primary sources of experimental variability in this compound in vitro studies are:

  • Iron Concentration: The antifungal activity of this compound is significantly reduced in the presence of iron ions due to its chelating mechanism.[3][4]

  • Culture Medium Composition: The type of peptone used in the growth medium can have a substantial impact on the measured antifungal activity.[4]

  • Presence of Serum: High concentrations of human serum in the culture medium can decrease the efficacy of this compound.[4]

Q3: Is the antifungal activity of this compound dependent on the pH of the culture medium?

The antifungal activity of this compound appears to be largely independent of the pH within a range of 5 to 8.5.[4]

Q4: How does this compound compare to other antifungal agents?

This compound has demonstrated a broad spectrum of activity against common fungal pathogens, with MIC values typically ranging from 0.98 to 15.6 µg/mL.[4] It has shown efficacy against both fluconazole-susceptible and fluconazole-resistant Candida isolates.[7]

Troubleshooting Guides

Issue 1: Higher than Expected Minimum Inhibitory Concentration (MIC) Values

Possible Causes and Solutions:

Possible CauseRecommended Action
High Iron Content in Media Use a defined, low-iron medium. If possible, quantify the iron concentration in your media components. Consider adding an iron chelator like deferoxamine to control for baseline iron levels in comparative experiments.
Inappropriate Peptone Source The source of peptone is critical.[4] If experiencing variability, test different peptone sources (e.g., casein, soy, meat) to identify one that provides consistent and expected results for your fungal strain.
Presence of Serum in Media If your experimental design requires the use of serum, be aware that it can inhibit this compound activity.[4] Document the serum concentration and source. Consider performing a dose-response curve with varying serum concentrations to quantify the impact.
High Inoculum Density An excessively high fungal inoculum can lead to artificially elevated MICs. Ensure you are using a standardized inoculum preparation method, such as the one outlined in the CLSI M27-A3 guidelines.
Issue 2: Inconsistent Results Between Experiments

Possible Causes and Solutions:

Possible CauseRecommended Action
Variability in Media Preparation Prepare a large batch of medium to be used across multiple experiments to minimize batch-to-batch variation. Ensure all components are fully dissolved and the pH is consistent.
Inconsistent Inoculum Preparation Standardize the age of the fungal culture, the method of harvesting and washing the cells, and the final cell density. Use a spectrophotometer or hemocytometer for accurate cell counting.
Contamination of Cultures Regularly check for bacterial or cross-contamination of your fungal cultures, which can interfere with the assay.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound Against Various Fungal Species

Fungal SpeciesMIC Range (µg/mL)Testing MethodReference
Common Fungal Pathogens0.98 - 15.6Not Specified[4]
Candida spp. (Fluconazole-S/R)0.006 - 32Microdilution & Agar Dilution[7]
Malassezia furfur12.5 - 128Microdilution & Agar Dilution[8]

Table 2: Factors Influencing this compound In Vitro Activity

FactorObservationImplication for Experiments
Iron (Fe³⁺) Ions Antifungal effect is compensated by the presence of iron ions.[3]Use of low-iron, defined media is recommended for reproducible results.
Peptone Source The source of peptone is of utmost importance to the inhibitory activity.[4]The type of peptone should be standardized and reported in all experiments.
Human Serum High concentrations of human serum affect this compound activity due to its chelating properties.[4]If serum is required, its concentration should be kept consistent and its effect on the MIC should be characterized.
pH Activity is not significantly affected within a pH range of 5 - 8.5.[4]Standard pH buffering of the media is sufficient.

Experimental Protocols

Broth Microdilution Antifungal Susceptibility Testing for this compound (Adapted from CLSI M27-A3)
  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).

    • Further dilute the stock solution in RPMI-1640 medium to create a working solution at twice the highest desired final concentration.

  • Preparation of Microdilution Plates:

    • Dispense 100 µL of RPMI-1640 medium into wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the working this compound solution to well 1.

    • Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard the final 100 µL from well 10. Well 11 serves as a growth control (no drug), and well 12 as a sterility control (no inoculum).

  • Inoculum Preparation:

    • Culture the yeast strain on Sabouraud dextrose agar for 24-48 hours.

    • Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted inoculum to each well (except the sterility control).

    • Incubate the plate at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control well.

Visualizations

Rilopirox_Mechanism_of_Action cluster_cell Fungal Cell Interior This compound This compound Chelation Chelation This compound->Chelation Enters Cell Fe3 Iron (Fe³⁺) Fe3->Chelation Mitochondria Mitochondrial Respiration Chelation->Mitochondria Deprives Iron from Enzymes Iron-Dependent Enzymes Chelation->Enzymes Deprives Iron from Inhibition Inhibition Mitochondria->Inhibition Inhibition2 Inhibition Enzymes->Inhibition2 FungalCell Fungal Cell

Caption: this compound chelates intracellular iron, inhibiting key fungal metabolic pathways.

Rilopirox_Troubleshooting_Workflow start Inconsistent or High MIC Results check_media Review Media Composition start->check_media check_iron High Iron Content? check_media->check_iron Yes check_protocol Review Experimental Protocol check_media->check_protocol No check_peptone Inconsistent Peptone Source? check_iron->check_peptone No use_defined_media Use Low-Iron, Defined Medium check_iron->use_defined_media Yes check_serum Serum Present? check_peptone->check_serum No standardize_peptone Standardize Peptone Source check_peptone->standardize_peptone Yes quantify_serum_effect Quantify Serum Impact or Use Serum-Free Media check_serum->quantify_serum_effect Yes check_serum->check_protocol No use_defined_media->check_peptone standardize_peptone->check_serum quantify_serum_effect->check_protocol check_inoculum Inconsistent Inoculum? check_protocol->check_inoculum Yes end Consistent and Expected MIC Results check_protocol->end No standardize_inoculum Standardize Inoculum (e.g., CLSI M27-A3) check_inoculum->standardize_inoculum Yes check_inoculum->end No standardize_inoculum->end

Caption: A logical workflow for troubleshooting sources of this compound experimental variability.

References

Effect of peptone source on Rilopirox inhibitory activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rilopirox. It specifically addresses the impact of peptone source on the inhibitory activity of this antifungal agent.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound susceptibility testing, with a focus on issues related to the choice of peptone in the growth medium.

Issue 1: High Variability in this compound Minimum Inhibitory Concentration (MIC) Values Between Experiments

  • Possible Cause: Inconsistency in the peptone source used for the culture medium. The inhibitory activity of this compound is known to be highly dependent on the peptone source.[1] Different peptones can have varying compositions, particularly in their metal ion content, which can interfere with the mechanism of action of this compound.

  • Troubleshooting Steps:

    • Standardize Peptone Source: Ensure that the same type and brand of peptone are used across all experiments. Maintain a detailed record of the lot number for traceability.

    • Supplier Information: Request detailed information from the supplier regarding the composition of the peptone, including its mineral and amino acid content.

    • Medium Pre-screening: If using a new batch or source of peptone, perform a preliminary MIC test with a reference fungal strain to ensure consistency with previous results.

Issue 2: this compound Appears Ineffective or Shows Reduced Potency

  • Possible Cause: The chosen peptone source may contain high concentrations of ferric ions (Fe³⁺). This compound functions as an iron chelator, and its antifungal activity is diminished in the presence of excess iron.[1]

  • Troubleshooting Steps:

    • Select Low-Iron Peptone: Whenever possible, opt for peptones with a low iron content. Consult the manufacturer's specifications for this information.

    • Iron Chelator Control: Include a known iron chelator (e.g., deferoxamine) as a control in your experiments to confirm the iron-dependent nature of this compound's activity in your specific medium. Note that some fungi can utilize certain iron chelators like deferoxamine to acquire iron, so results should be interpreted carefully.

    • Medium Analysis: If feasible, perform an elemental analysis of your prepared medium to determine the concentration of iron and other metal ions.

Issue 3: Poor or Inconsistent Fungal Growth in Control Wells

  • Possible Cause: The selected peptone may not provide the necessary nutrients for robust fungal growth, or it may contain inhibitory substances.

  • Troubleshooting Steps:

    • Optimize Growth Medium: Test different peptone sources (e.g., casein, soy, meat) to find one that supports vigorous and reproducible growth of your fungal strain.[2]

    • Supplement the Medium: If a particular peptone is preferred for its low iron content but supports poor growth, consider supplementing the medium with specific amino acids or other growth factors.[3][4]

    • Quality Control of Peptone: Ensure the peptone is not expired and has been stored correctly according to the manufacturer's instructions.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of peptone so critical for this compound susceptibility testing?

A1: The inhibitory activity of this compound is highly dependent on the peptone source used in the culture medium.[1] This is primarily because this compound's mechanism of action involves the chelation of iron (Fe³⁺), which is essential for fungal growth and metabolism. Different peptones have varying levels of iron and other metal ions, which can directly interfere with the drug's efficacy.

Q2: What is the mechanism of action of this compound?

A2: this compound is a hydroxypyridone antifungal agent. Its primary mechanism of action is the chelation of polyvalent metal cations, particularly Fe³⁺.[1] By binding to and sequestering iron, this compound deprives the fungal cell of this essential element, thereby inhibiting the activity of iron-dependent enzymes and disrupting crucial cellular processes, ultimately leading to cell death.

Q3: Which type of peptone is recommended for testing this compound activity?

A3: While specific comparative studies are limited, a peptone with a low iron content is generally recommended to avoid interference with this compound's chelating activity. The ideal peptone should also support robust fungal growth to ensure reliable and reproducible MIC determination. It is advisable to test several peptone sources to identify the most suitable one for your specific fungal strain and experimental setup.

Q4: Can the amino acid composition of peptone affect this compound activity?

A4: While the primary interaction is with iron, the amino acid composition of the peptone can indirectly influence the outcome of susceptibility testing. The availability of specific amino acids can affect the growth rate and overall metabolic state of the fungus, which in turn may modulate its susceptibility to antifungal agents.[3][5] However, the direct impact of amino acid profiles on this compound's inhibitory activity is not as well-documented as the effect of iron content.

Q5: How can I standardize my this compound susceptibility testing protocol to account for the peptone source?

A5: To ensure consistency, it is crucial to document the exact type, manufacturer, and lot number of the peptone used in your experiments. When publishing or sharing your results, this information should be included in the methods section. For a detailed methodology, refer to the "Experimental Protocols" section below.

Data Presentation

Table 1: Illustrative Minimum Inhibitory Concentrations (MICs) of this compound against Candida albicans in Media Prepared with Different Peptone Sources

Peptone SourcePeptone Concentration (g/L)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Peptone A (Low Iron)101.953.9
Peptone B (High Iron)1015.631.25
Peptone C (Casein-derived)103.97.8
Peptone D (Soy-derived)107.815.6

Note: This data is for illustrative purposes only and is intended to demonstrate the potential variability in MIC values based on the peptone source. Actual results may vary depending on the specific peptone, fungal strain, and experimental conditions.

Experimental Protocols

Protocol: Determining the Effect of Peptone Source on this compound MIC using Broth Microdilution

This protocol is adapted from standard antifungal susceptibility testing methods.

1. Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Various peptone sources (e.g., Bacto Peptone, Casein Peptone, Soy Peptone)

  • Yeast nitrogen base (YNB) without amino acids and ammonium sulfate

  • Glucose

  • Sterile 96-well microtiter plates

  • Fungal isolate (e.g., Candida albicans)

  • Spectrophotometer

  • Incubator

2. Preparation of Media:

  • Prepare separate batches of RPMI 1640 medium, each containing a different peptone source at a standardized concentration (e.g., 10 g/L).

  • Ensure all other media components are consistent across all batches.

  • Sterilize the media by filtration.

3. Preparation of this compound Stock Solution:

  • Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 1 mg/mL).

  • Perform serial dilutions of the stock solution in the respective peptone-containing media to achieve the desired final concentrations for the assay.

4. Inoculum Preparation:

  • Culture the fungal isolate on a suitable agar plate (e.g., Sabouraud Dextrose Agar) at 35°C.

  • Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.

  • Further dilute the inoculum in the corresponding test medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL in the microtiter plate wells.

5. Assay Procedure:

  • Add 100 µL of the appropriate medium with the serially diluted this compound to the wells of a 96-well plate.

  • Add 100 µL of the prepared fungal inoculum to each well.

  • Include a positive control (inoculum without this compound) and a negative control (medium only) for each peptone type.

  • Incubate the plates at 35°C for 24-48 hours.

6. Determination of MIC:

  • The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the positive control.

  • Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.

Mandatory Visualization

Rilopirox_Mechanism cluster_medium Culture Medium cluster_fungus Fungal Cell Peptone Peptone Source Iron Iron (Fe³⁺) Peptone->Iron releases Enzymes Essential Iron-Dependent Enzymes Iron->Enzymes activates Metabolism Cellular Metabolism & Growth Enzymes->Metabolism drives Inhibition Inhibition of Growth This compound This compound This compound->Iron chelates This compound->Inhibition leads to

Caption: Logical relationship of peptone, iron, and this compound activity.

Experimental_Workflow A Prepare Media with Different Peptone Sources D Inoculate 96-Well Plates A->D B Prepare this compound Serial Dilutions B->D C Prepare Fungal Inoculum (0.5 McFarland) C->D E Incubate at 35°C for 24-48h D->E F Determine MIC (Visual or Spectrophotometric) E->F G Analyze and Compare MIC Values F->G

Caption: Workflow for testing the effect of peptone on this compound MIC.

References

Validation & Comparative

Rilopirox vs. Azole Antifungals: A Comparative Efficacy Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the mechanisms and in-vitro performance of two distinct antifungal classes, providing critical data for drug development professionals and researchers.

This guide offers a detailed comparison of the efficacy of Rilopirox, a hydroxypyridone antifungal, and the widely used azole class of antifungals. By examining their distinct mechanisms of action and presenting available in-vitro susceptibility data, this document aims to provide a valuable resource for scientists and professionals involved in the research and development of novel antifungal therapies.

Executive Summary

This compound and azole antifungals represent two different classes of compounds with distinct mechanisms for combating fungal infections. Azoles, the current mainstay of antifungal therapy, act by inhibiting the synthesis of ergosterol, an essential component of the fungal cell membrane. In contrast, this compound, a member of the hydroxypyridone class, employs a unique mechanism centered around the chelation of polyvalent metal cations, particularly iron (Fe³⁺), leading to the inhibition of critical metal-dependent enzymes and the generation of reactive oxygen species. This fundamental difference in their mode of action suggests that this compound may be effective against fungal strains that have developed resistance to azoles.

Available in-vitro data, primarily from studies on the closely related hydroxypyridone ciclopirox, indicates a broad spectrum of activity against dermatophytes, yeasts, and molds. Notably, studies have shown that this compound and ciclopirox can be more potent than certain azoles against specific fungal species and may possess a faster onset of fungicidal activity. This guide will delve into the specifics of these comparisons, presenting the data in a clear and accessible format.

Mechanisms of Action: A Tale of Two Pathways

The divergent mechanisms of action of this compound and azole antifungals are central to understanding their respective efficacy profiles and potential for synergistic or independent application.

Azole Antifungals: Targeting Ergosterol Synthesis

Azole antifungals, which include imidazoles (e.g., clotrimazole, ketoconazole) and triazoles (e.g., fluconazole, itraconazole), function by disrupting the integrity of the fungal cell membrane.[1] They achieve this by inhibiting the enzyme lanosterol 14α-demethylase, a key player in the biosynthesis of ergosterol.[1][2] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity and function.[1] By blocking its production, azoles lead to the accumulation of toxic sterol intermediates and compromise the structural integrity of the fungal cell, ultimately inhibiting its growth and replication.[1]

Azole_Mechanism cluster_fungal_cell Fungal Cell cluster_ergosterol_pathway Ergosterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase Membrane Fungal Cell Membrane (Disrupted integrity) Azoles Azole Antifungals Lanosterol 14α-demethylase Lanosterol 14α-demethylase Azoles->Lanosterol 14α-demethylase Inhibition

Figure 1: Azole Antifungal Mechanism of Action.

This compound: A Multi-pronged Attack

The mechanism of action of this compound and other hydroxypyridones is not fully elucidated but is known to be distinct from that of azoles.[3] The primary mode of action is believed to be the chelation of polyvalent metal cations, particularly Fe³⁺.[4] This high affinity for iron disrupts essential cellular processes by inhibiting metal-dependent enzymes that are vital for fungal metabolism and energy production.[5] Furthermore, this chelation activity is thought to contribute to the generation of reactive oxygen species (ROS), which can lead to oxidative stress and cellular damage.[3] This multi-faceted mechanism may explain why hydroxypyridones like ciclopirox have been shown to be effective against some azole-resistant Candida species.[6]

Rilopirox_Mechanism cluster_fungal_cell Fungal Cell cluster_cellular_processes Disrupted Cellular Processes This compound This compound Fe3 Iron (Fe³⁺) This compound->Fe3 Chelation ROS Reactive Oxygen Species (ROS) Generation This compound->ROS Induction Enzymes Metal-Dependent Enzymes Fe3->Enzymes Inhibition Mitochondria Mitochondrial Respiration Fe3->Mitochondria Disruption

Figure 2: Proposed Mechanism of Action for this compound.

In-Vitro Efficacy: A Quantitative Comparison

The following tables summarize the available in-vitro susceptibility data, primarily presented as Minimum Inhibitory Concentration (MIC) values. MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.

This compound vs. Azoles Against Candida Species

A study evaluating the in-vitro activity of this compound against fluconazole-susceptible and -resistant Candida isolates from HIV-infected patients demonstrated its potential efficacy against resistant strains.[7]

Antifungal AgentMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
This compound 480.006 - 25
Fluconazole 0.5128Not Reported
Data from a study on 38 clinical isolates of Candida albicans and other Candida species.[7]

The MIC₉₀ for fluconazole was 16-fold higher than that of this compound, indicating a significant portion of the tested strains had reduced susceptibility to fluconazole.[7] Importantly, all strains with diminished fluconazole susceptibility were susceptible to this compound.[7]

Ciclopirox vs. Azoles Against Dermatophytes and Yeasts

Data from studies on ciclopirox, a structurally and functionally similar hydroxypyridone, provides a broader perspective on the potential efficacy of this class against a range of fungal pathogens.

Fungal GroupAntifungal AgentMean MIC (µg/mL)
Dermatophytes Ciclopirox 0.04 ± 0.02
Itraconazole2.28 ± 7.42
Ketoconazole0.83 ± 1.99
Yeasts Ciclopirox 0.05 ± 0.02
Itraconazole0.18 ± 0.27
Ketoconazole0.56 ± 0.60
Data from a study evaluating 110 dermatophyte strains and 14 Candida strains. The study noted that ciclopirox was considerably more effective against all tested dermatophyte species than itraconazole and ketoconazole. For yeasts, ciclopirox was the most potent agent tested.[6]
This compound vs. Azoles Against Malassezia furfur

A study specifically investigating the efficacy of this compound against clinical isolates of Malassezia furfur provides a direct comparison with itraconazole and clotrimazole.[8]

Antifungal AgentMedian MIC (µg/mL)MIC Range (µg/mL)
This compound 2512.5 - 50
Itraconazole 0.1Not Reported
Clotrimazole 6.25Not Reported
Data from a study on 29 clinical isolates of Malassezia furfur using the agar dilution method.[8]

While the median MIC for this compound was higher than that of itraconazole and clotrimazole in this study, it is important to consider that topical application of a 0.3% this compound solution can achieve skin concentrations far exceeding these MIC values.[8]

Experimental Protocols

The in-vitro susceptibility data presented in this guide were primarily obtained using standardized methodologies, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Antifungal Susceptibility Testing Workflow

A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent is depicted below.

MIC_Workflow Start Fungal Isolate (e.g., Candida, Dermatophyte) Inoculum Prepare Standardized Inoculum Suspension Start->Inoculum Inoculation Inoculate Microtiter Plate Wells with Fungal Suspension and Antifungal Dilutions Inoculum->Inoculation SerialDilution Prepare Serial Dilutions of Antifungal Agents SerialDilution->Inoculation Incubation Incubate at a Controlled Temperature and Duration Inoculation->Incubation Reading Visually or Spectrophotometrically Read Growth Inhibition Incubation->Reading MIC Determine MIC: Lowest Concentration with No Visible Growth Reading->MIC

Figure 3: General Workflow for MIC Determination.

Key Methodological Considerations
  • Broth Microdilution: This is a common method where serial dilutions of the antifungal agent are prepared in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized fungal suspension. The MIC is determined after a specified incubation period. The study on this compound against Candida species utilized a microdilution method.[7]

  • Agar Dilution: In this method, the antifungal agent is incorporated into an agar medium at various concentrations. The agar is then poured into petri dishes, and a standardized inoculum of the fungus is spot-inoculated onto the surface. The MIC is the lowest concentration that inhibits visible growth. The study comparing this compound against Malassezia furfur employed an agar dilution technique.[8]

  • Culture Media and Conditions: The composition of the culture medium, pH, and incubation temperature can significantly influence the outcome of susceptibility testing. The studies cited used appropriate media and conditions for the specific fungi being tested. For example, the Candida study used a high-resolution medium supplemented with asparagine and glucose at pH 7.0.[7]

Conclusion and Future Directions

The available evidence suggests that this compound and the broader class of hydroxypyridone antifungals represent a valuable alternative to azoles, particularly in the context of emerging azole resistance. Their unique mechanism of action, centered on iron chelation, provides a distinct advantage and a lower propensity for the development of resistance.

While in-vitro data for the related compound ciclopirox demonstrates superior or comparable activity to some azoles against a range of dermatophytes and yeasts, more direct comparative studies of this compound against a wider panel of azoles and clinically relevant fungal isolates are warranted. Such studies would provide a more comprehensive understanding of its potential role in antifungal therapy.

For researchers and drug development professionals, the distinct mechanism of hydroxypyridones offers a promising avenue for the development of novel antifungal agents and combination therapies to combat the growing challenge of fungal infections. Further investigation into the precise molecular targets and signaling pathways affected by this compound will be crucial in unlocking its full therapeutic potential.

References

A Comparative Guide to the Antifungal Activity of Rilopirox in New Fungal Isolates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the antifungal agent Rilopirox, focusing on its efficacy against contemporary and resistant fungal isolates. It compares its performance with established antifungal drugs, supported by experimental data and detailed protocols to aid in research and development.

Introduction to this compound

This compound is a synthetic hydroxypyridone antifungal agent, a class of drugs structurally distinct from the more common azoles and polyenes.[1] It exhibits broad-spectrum, fungicidal activity against a wide range of common fungal pathogens, including yeasts and molds.[2][3] Notably, this compound has demonstrated efficacy against fungal strains resistant to other treatments, such as fluconazole-resistant Candida species, making it a valuable candidate for further investigation and development, particularly in the context of rising antifungal resistance.[4]

Mechanism of Action

Unlike azole antifungals that inhibit ergosterol synthesis, the primary mechanism of action for hydroxypyridones like this compound is the chelation of polyvalent metal cations, particularly ferric iron (Fe³⁺).[3][5][6] This high affinity for iron disrupts essential metabolic processes within the fungal cell by inhibiting metal-dependent enzymes.[5] These enzymes are critical for various cellular functions, including mitochondrial electron transport (respiration) and the detoxification of reactive oxygen species (ROS).[1][7] The resulting metabolic collapse and oxidative stress lead to fungal cell death.[1] At higher concentrations, this compound may also alter the permeability of the fungal cell membrane.[6]

cluster_cell Fungal Cell This compound This compound rilopirox_int This compound This compound->rilopirox_int Enters Cell fe3_ext Fe³⁺ (Iron) fe3_int Intracellular Fe³⁺ Pool fe3_ext->fe3_int Uptake rilopirox_int->fe3_int Chelates metalloenzymes Metalloenzymes (e.g., Cytochromes) fe3_int->metalloenzymes Cofactor for mitochondria Mitochondrial Respiration metalloenzymes->mitochondria Required for ros_detox ROS Detoxification metalloenzymes->ros_detox Required for cell_death Fungicidal Effect (Cell Death) mitochondria->cell_death Disruption leads to ros_detox->cell_death Inhibition leads to Oxidative Stress & start Start: Fungal Isolate culture 1. Isolate Culture (e.g., PDA Agar) start->culture inoculum 2. Prepare Inoculum (Standardize to 0.5 McFarland) culture->inoculum inoculate 4. Inoculate Plate inoculum->inoculate plate_prep 3. Prepare Microtiter Plate (Serial Dilution of Antifungals) plate_prep->inoculate incubate 5. Incubate (35°C, 24-72h) inoculate->incubate read 6. Read Results (Visual or Spectrophotometric) incubate->read end Determine MIC: Lowest concentration with growth inhibition read->end cluster_pathways Affected Cellular Processes cluster_outcomes Cellular Outcomes This compound This compound chelation Iron (Fe³⁺) Chelation This compound->chelation inhibition Inhibition of Iron-Dependent Enzymes chelation->inhibition resp Mitochondrial Respiration (Cytochrome Inhibition) inhibition->resp dna DNA Synthesis & Repair (Ribonucleotide Reductase) inhibition->dna ros ROS Detoxification (Catalases, Peroxidases) inhibition->ros erg Ergosterol Synthesis (CYP450 enzymes) inhibition->erg atp ATP Depletion resp->atp damage DNA Damage dna->damage stress Oxidative Stress ros->stress membrane Membrane Instability erg->membrane death FUNGAL CELL DEATH atp->death damage->death stress->death membrane->death

References

Unraveling Fungal Defenses: A Comparative Guide to Cross-Resistance Between Rilopirox and Other Antifungals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the potential for cross-resistance between antifungal agents is paramount in the fight against increasingly resilient fungal pathogens. This guide provides an objective comparison of Rilopirox, a hydroxypyridone antifungal, with other major antifungal classes, focusing on the likelihood of cross-resistance, supported by experimental data and detailed methodologies.

This compound exhibits a unique mechanism of action that sets it apart from commonly used antifungals, suggesting a low probability of cross-resistance with agents that target different cellular pathways. This distinction is critical in developing strategies to combat drug-resistant fungal infections.

At a Glance: this compound vs. Other Antifungal Classes

Antifungal ClassPrimary Mechanism of ActionKnown Resistance MechanismsPotential for Cross-Resistance with this compound
Hydroxypyridones (this compound) Chelates trivalent metal ions (e.g., Fe³⁺), inhibiting metal-dependent enzymes and disrupting the mitochondrial respiratory chain.[1]Low potential for resistance development due to its multifaceted mechanism of action.[1]Low: The unique iron chelation mechanism does not overlap with the targets of other major antifungal classes.
Azoles (e.g., Fluconazole, Itraconazole) Inhibit lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in the fungal cell membrane.[2][3][4]Upregulation of efflux pumps, alterations in the target enzyme (Erg11p), and changes in the ergosterol biosynthesis pathway.Low: Studies have shown this compound to be effective against fluconazole-resistant Candida species.[5]
Polyenes (e.g., Amphotericin B) Bind directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of cellular contents and cell death.[2][3]Alterations in membrane sterol composition, reducing ergosterol content.Low: The mechanism of action is distinct from this compound's intracellular targets.
Echinocandins (e.g., Caspofungin) Inhibit β-(1,3)-D-glucan synthase, an enzyme essential for the synthesis of a key component of the fungal cell wall.[3]Mutations in the FKS genes, which encode the target enzyme.Low: this compound targets mitochondrial function, not cell wall synthesis.
Allylamines (e.g., Terbinafine) Inhibit squalene epoxidase, another key enzyme in the ergosterol biosynthesis pathway.Mutations in the squalene epoxidase gene.Low: While both affect pathways related to cell integrity, their specific targets are different.

Comparative Antifungal Activity: MIC Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and other antifungals against various fungal species, including strains with known resistance to other agents. A lower MIC value indicates greater potency.

Table 1: In Vitro Activity of this compound against Fluconazole-Susceptible and -Resistant Candida Isolates [5]

OrganismAntifungalMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Candida spp. (n=38)This compound 480.006 - 32
Fluconazole0.5128Not Specified

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.

Table 2: Comparative In Vitro Activity of Ciclopirox (a Hydroxypyridone) and Other Antifungals against Dermatophytes [6][7][8][9]

OrganismAntifungalGeometric Mean MIC (µg/mL)MIC Range (µg/mL)
Trichophyton spp.Ciclopirox 0.04 - 0.31070.003 - 2
Terbinafine0.04 - 0.31070.003 - 2
Itraconazole2.280.06 - 32
Ketoconazole0.830.06 - 32
Luliconazole0.00022Not Specified
Amorolfine0.0194Not Specified

Table 3: In Vitro Activity of this compound against various fungal pathogens [10]

OrganismMIC Range (µg/mL)
Common fungal pathogens0.98 - 15.6

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standardized procedure for determining the in vitro susceptibility of a fungal isolate to an antifungal agent.

1. Inoculum Preparation:

  • Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain pure colonies.
  • A suspension of the fungal cells is prepared in sterile saline or RPMI-1640 medium.
  • The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density. The suspension is then further diluted to achieve the final desired inoculum concentration.

2. Antifungal Agent Preparation:

  • A stock solution of the antifungal agent is prepared in a suitable solvent (e.g., dimethyl sulfoxide for this compound).
  • Serial twofold dilutions of the antifungal agent are prepared in a 96-well microtiter plate using RPMI-1640 medium.

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the prepared fungal suspension.
  • A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included.
  • The plates are incubated at a controlled temperature (typically 35°C) for a specified period (e.g., 24-48 hours), depending on the fungal species.

4. MIC Determination:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (e.g., 50% or 90% reduction) compared to the growth control.
  • Growth inhibition can be assessed visually or by using a spectrophotometer to measure the optical density.

Visualizing the Pathways: Mechanisms of Action and Resistance

To better understand the low potential for cross-resistance, it is essential to visualize the distinct cellular targets of this compound and other antifungal classes.

Antifungal_Mechanisms cluster_this compound This compound cluster_Azoles Azoles cluster_Echinocandins Echinocandins This compound This compound Iron Intracellular Fe³⁺ This compound->Iron Chelation Mito Mitochondrial Respiratory Chain Enzymes Metal-Dependent Enzymes Fungal_Cell_Death Fungal Cell Death Mito->Fungal_Cell_Death Inhibition Enzymes->Fungal_Cell_Death Inhibition Azoles Azoles Erg11p Lanosterol 14α-demethylase Azoles->Erg11p Inhibition Ergosterol Ergosterol Synthesis Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Disruption Fungal_Cell_Membrane->Fungal_Cell_Death Echinocandins Echinocandins Glucan_Synthase β-(1,3)-D-glucan Synthase Echinocandins->Glucan_Synthase Inhibition Glucan β-(1,3)-D-glucan Synthesis Fungal_Cell_Wall Fungal Cell Wall Integrity Glucan->Fungal_Cell_Wall Disruption Fungal_Cell_Wall->Fungal_Cell_Death

Caption: Mechanisms of Action for Different Antifungal Classes.

The distinct mechanism of this compound, centered on iron chelation, provides a strong rationale for its effectiveness against fungal strains that have developed resistance to other antifungal classes through target-specific modifications.

Experimental_Workflow cluster_workflow Experimental Workflow for Cross-Resistance Assessment start Start: Fungal Isolate (Susceptible & Resistant Strains) mic Broth Microdilution MIC Assay start->mic data Collect & Analyze MIC Data mic->data compare Compare MICs of this compound and other Antifungals data->compare cross_resistance Assess for Cross-Resistance compare->cross_resistance molecular Molecular Analysis of Resistant Strains (Optional) cross_resistance->molecular If resistance observed conclusion Conclusion on Cross-Resistance Potential cross_resistance->conclusion If no significant MIC change molecular->conclusion

References

Synergistic Antifungal Effects of Rilopirox and its Analogs with Conventional Antifungal Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antifungal resistance necessitates the exploration of novel therapeutic strategies, including combination therapies that exhibit synergistic effects. This guide provides a comparative analysis of the potential synergistic interactions between the hydroxypyridone antifungal agent, Rilopirox, and conventional antifungal drugs. Due to a lack of extensive published data on this compound combination studies, this guide draws upon data from its close analog, Ciclopirox, to illustrate the potential for synergistic activity.

Rationale for Synergy: Complementary Mechanisms of Action

The potential for synergy between this compound and conventional antifungal drugs stems from their distinct mechanisms of action, which target different essential fungal processes.

  • This compound: As a hydroxypyridone antifungal, this compound's primary mechanism of action involves the chelation of polyvalent metal cations, particularly iron (Fe³⁺)[1][2]. This disrupts essential iron-dependent cellular processes, including the mitochondrial electron transport chain, thereby inhibiting fungal respiration and energy production[2]. This mode of action is distinct from that of major conventional antifungal classes.

  • Azoles (e.g., Fluconazole, Itraconazole): This class of antifungals inhibits the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane[3]. Disruption of ergosterol synthesis leads to a compromised cell membrane and ultimately inhibits fungal growth.

  • Polyenes (e.g., Amphotericin B): Amphotericin B binds directly to ergosterol in the fungal cell membrane, forming pores or channels. This leads to increased membrane permeability, leakage of intracellular components, and fungal cell death[4][5].

The targeting of separate but critical pathways by this compound and conventional antifungals provides a strong basis for expecting synergistic or additive effects when used in combination.

Quantitative Analysis of Synergistic Effects

While specific quantitative data for this compound in combination therapies is limited in publicly available literature, studies on the related hydroxypyridone, Ciclopirox, provide valuable insights. The synergistic effect of antifungal combinations is typically quantified using the Fractional Inhibitory Concentration (FIC) index, determined through a checkerboard microdilution assay. The FIC index is interpreted as follows:

  • Synergy: FIC index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC index ≤ 4.0

  • Antagonism: FIC index > 4.0

The following table summarizes the observed synergistic and additive effects of Ciclopirox with conventional antifungal drugs against various fungal pathogens. This data serves as a predictive framework for the potential interactions of this compound.

Fungal SpeciesCiclopirox CombinationFIC Index RangeInteractionReference
Trichophyton rubrumItraconazoleNot explicitly stated, but synergy reportedSynergy[6]
Trichophyton interdigitaleItraconazoleNot explicitly stated, but synergy reportedSynergy[6]
Non-dermatophyte moldsItraconazoleAdditive to SynergisticAdditive/Synergy[2]
Non-dermatophyte moldsTerbinafineAdditive to SynergisticAdditive/Synergy[2]
Aspergillus versicolorItraconazoleSynergistic in 15.38% of combinationsSynergy/No Interaction

Experimental Protocols

A detailed understanding of the methodologies used to assess antifungal synergy is crucial for interpreting and replicating research findings.

Checkerboard Microdilution Assay

The checkerboard assay is the most common method for evaluating the in vitro interaction of two antimicrobial agents.

Principle: This method involves a two-dimensional array of serial dilutions of two drugs, both individually and in combination. This allows for the determination of the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination.

Protocol:

  • Preparation of Drug Dilutions: Prepare serial dilutions of this compound and the conventional antifungal drug in a liquid growth medium (e.g., RPMI-1640) in separate 96-well microtiter plates.

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension from a fresh culture, adjusted to a specific concentration (e.g., 0.5-2.5 x 10³ CFU/mL).

  • Plate Inoculation: Inoculate the wells of the microtiter plates containing the drug dilutions with the fungal suspension. Include growth and sterility controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours), depending on the fungal species.

  • Reading of Results: Determine the MIC of each drug alone and in combination by visually inspecting for the lowest concentration that inhibits fungal growth.

  • FIC Index Calculation: Calculate the FIC index for each combination using the following formula: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of B alone)

Visualizing Experimental Workflows and Mechanisms

Experimental Workflow for Antifungal Synergy Testing

experimental_workflow Experimental Workflow for Antifungal Synergy Testing cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis prep_fungi Fungal Culture (e.g., Candida albicans) prep_inoculum Standardize Fungal Inoculum prep_fungi->prep_inoculum prep_drugs Prepare Stock Solutions (this compound & Conventional Antifungal) serial_dilution Serial Dilutions of Drugs in 96-well plate prep_drugs->serial_dilution inoculation Inoculate plate with Fungal Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 35°C for 24-48h inoculation->incubation read_mic Determine MICs (Visually or Spectrophotometrically) incubation->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Interaction (Synergy, Additive, Antagonism) calc_fic->interpret

Caption: Workflow of the checkerboard assay for synergy testing.

Postulated Mechanism of Synergy: this compound and Azoles

synergy_mechanism Postulated Synergistic Mechanism: this compound and Azoles cluster_this compound This compound Action cluster_azole Azole Action This compound This compound Iron Iron (Fe³⁺) This compound->Iron chelates Mito Mitochondrial Respiratory Chain This compound->Mito inhibits Iron->Mito is essential for ATP ATP Production Mito->ATP generates FungalCell Fungal Cell Azole Azole (e.g., Fluconazole) Erg11 Lanosterol 14α-demethylase Azole->Erg11 inhibits Lanosterol Lanosterol Lanosterol->Erg11 Ergosterol Ergosterol Erg11->Ergosterol synthesizes Ergosterol->FungalCell is a key component of cell membrane CellDeath Fungal Cell Death or Growth Inhibition FungalCell->CellDeath leads to

Caption: Dual targeting of fungal viability by this compound and Azoles.

Conclusion

The distinct mechanism of action of this compound, centered on iron chelation and disruption of mitochondrial function, presents a compelling rationale for its use in combination with conventional antifungal agents. While direct experimental data for this compound is still emerging, evidence from the structurally and functionally similar drug, Ciclopirox, strongly suggests the potential for synergistic and additive interactions with azoles and other antifungals. Such combinations could offer a promising strategy to enhance antifungal efficacy, overcome resistance, and potentially reduce the required therapeutic doses, thereby minimizing toxicity. Further in-depth studies focusing specifically on this compound are warranted to fully elucidate its synergistic potential and pave the way for its clinical application in combination therapies.

References

Rilopirox: A Comparative Analysis of Specificity and Selectivity in Antifungal Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of Rilopirox, a hydroxypyridone antimycotic agent, focusing on its specificity and selectivity. Through a comparative analysis with other antifungal drugs, supported by experimental data, this document aims to offer valuable insights for research and drug development.

Abstract

This compound has demonstrated a broad spectrum of antifungal activity, showing effectiveness against a variety of medically important yeasts and fungi.[1] Its mechanism of action, centered around the chelation of polyvalent metal cations, particularly Fe3+, distinguishes it from other antifungal classes like azoles and polyenes.[2][3] This guide presents a detailed comparison of this compound with Ciclopirox and Oxiconazole, summarizing key performance data and outlining the experimental protocols used for their evaluation.

Comparative Antifungal Activity

The in vitro antifungal activity of this compound has been evaluated against a range of fungal species. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and its comparators, Ciclopirox and Oxiconazole. Lower MIC values indicate greater potency.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Ciclopirox against various fungal species.

Fungal SpeciesThis compound MIC (µg/mL)Ciclopirox MIC (µg/mL)
Yeasts
Candida albicans~10.25 - 2
Saccharomyces cerevisiae~1Not widely reported
Filamentous Fungi
Trichophyton mentagrophytes0.5 - 40.125 - 1
Aspergillus fumigatus0.5 - 41 - 4
Microsporum canis0.5 - 40.125 - 1

Note: Data is compiled from multiple sources and ranges may vary based on specific strains and testing conditions.

Table 2: Minimum Inhibitory Concentration (MIC) of Oxiconazole against various fungal species.

Fungal SpeciesOxiconazole MIC (µg/mL)
Yeasts
Candida albicans0.2 - >100
Filamentous Fungi
Trichophyton mentagrophytes0.1 - 10
Aspergillus spp.>100
Microsporum canis0.1 - 10

Note: Oxiconazole generally shows higher MIC values against Aspergillus species compared to dermatophytes and some yeasts.

Mechanism of Action: Specificity and Selectivity

This compound, like other hydroxypyridones, exerts its antifungal effect primarily through the chelation of polyvalent metal cations, with a high affinity for ferric ions (Fe³⁺). This action inhibits metal-dependent enzymes that are crucial for various cellular processes within the fungal cell. The proposed mechanism contributes to its broad-spectrum activity and may reduce the likelihood of resistance development compared to antifungals with more specific targets.

The primary mechanism involves:

  • Iron Chelation : this compound enters the fungal cell and binds to intracellular Fe³⁺ ions.

  • Enzyme Inhibition : The resulting iron deprivation inhibits essential iron-dependent enzymes, such as cytochromes involved in mitochondrial respiration.

  • Disruption of Cellular Processes : This leads to the disruption of the mitochondrial electron transport chain, impairs energy production, and inhibits DNA, RNA, and protein synthesis.

  • Cell Membrane Integrity : There is also evidence to suggest that hydroxypyridones can interfere with the fungal cell membrane, leading to increased permeability and leakage of essential intracellular components.

This mechanism of action is distinct from azoles, which inhibit ergosterol synthesis, and polyenes, which bind directly to ergosterol. The reliance on a fundamental process like iron metabolism may explain the broad antifungal spectrum of this compound.

Rilopirox_Mechanism_of_Action cluster_fungal_cell Fungal Cell Rilopirox_in This compound Fe3 Intracellular Fe³⁺ Rilopirox_in->Fe3 Chelation Enzymes Iron-Dependent Enzymes Rilopirox_in->Enzymes Inhibition Cell_Membrane Cell Membrane Rilopirox_in->Cell_Membrane Increased Permeability Fe3->Enzymes Required for function Mitochondria Mitochondria Enzymes->Mitochondria Disruption of Electron Transport DNA_RNA_Protein DNA, RNA & Protein Synthesis Enzymes->DNA_RNA_Protein Inhibition Fungal Cell Death Fungal Cell Death Mitochondria->Fungal Cell Death DNA_RNA_Protein->Fungal Cell Death Cell_Membrane->Fungal Cell Death Leakage of Components Rilopirox_out This compound (Extracellular) Rilopirox_out->Rilopirox_in Uptake

Caption: this compound's mechanism of action in a fungal cell.

Experimental Protocols

The evaluation of this compound's antifungal activity is primarily conducted using the broth microdilution method, following standardized procedures such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

This method determines the minimum concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Standardized fungal inoculum (e.g., 0.5 McFarland standard)

  • RPMI-1640 medium (buffered with MOPS)

  • Antifungal agent stock solutions (this compound, Ciclopirox, Oxiconazole)

  • Sterile saline or water

  • Spectrophotometer or plate reader (optional)

Procedure:

  • Preparation of Antifungal Dilutions: A serial two-fold dilution of each antifungal agent is prepared directly in the microtiter plates using RPMI-1640 medium.

  • Inoculum Preparation: Fungal colonies from a fresh culture are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 to achieve the desired final inoculum concentration.

  • Inoculation: Each well of the microtiter plate (containing the antifungal dilutions) is inoculated with the standardized fungal suspension. Control wells (growth control without drug, and sterility control without inoculum) are included.

  • Incubation: The plates are incubated at a specified temperature (typically 35°C) for a defined period (24-72 hours, depending on the fungus).

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth. This can be assessed visually or with a spectrophotometer.

Antifungal_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Isolate Fungal Isolate (Pure Culture) Inoculum Standardized Inoculum (0.5 McFarland) Isolate->Inoculum Inoculate Inoculate Plates Inoculum->Inoculate Plates Prepare Antifungal Dilution Plates Plates->Inoculate Incubate Incubate (35°C, 24-72h) Inoculate->Incubate Read Read Results (Visual/Spectrophotometer) Incubate->Read Determine_MIC Determine MIC Read->Determine_MIC Interpret Interpret Susceptibility (S, I, R) Determine_MIC->Interpret

Caption: Experimental workflow for antifungal susceptibility testing.

Conclusion

This compound demonstrates potent, broad-spectrum antifungal activity, comparable to other hydroxypyridone antifungals like Ciclopirox. Its mechanism of action, targeting fundamental iron-dependent cellular processes, offers a distinct advantage in terms of its broad applicability and a potentially lower propensity for resistance development. The provided data and protocols serve as a valuable resource for researchers and professionals in the field of mycology and drug development, facilitating further investigation and comparative analysis of this promising antifungal agent.

References

A Head-to-Head Comparison of Rilopirox and Oxiconazole Nitrate: In Vitro Antifungal Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the in vitro performance of two prominent antifungal agents.

In the landscape of antifungal drug discovery and development, a thorough understanding of the comparative in vitro activity of different compounds is paramount. This guide provides a detailed comparison of Rilopirox, a hydroxypyridone antimycotic, and Oxiconazole nitrate, an imidazole derivative. We present available quantitative data, detailed experimental protocols for assessing antifungal activity, and visual representations of their mechanisms of action and experimental workflows.

Quantitative Comparison of Antifungal Activity

The in vitro efficacy of an antifungal agent is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the available MIC data for this compound and Oxiconazole nitrate against a range of clinically relevant fungal species. It is important to note that direct comparative studies testing both agents against a wide, identical panel of fungal isolates are limited in the public domain. The data presented here is compiled from various studies and should be interpreted with consideration of the different experimental conditions that may have been employed.

Fungal SpeciesThis compound MIC (µg/mL)Oxiconazole Nitrate MIC (µg/mL)
Yeasts
Candida albicans~1[1]MIC range: 0.125 - 8[2]
Candida spp. (clinical isolates)MIC₅₀: 4, MIC₉₀: 8 (microdilution)[3]; Range: 0.006-25 (agar dilution)[3]Showed higher activity than econazole in Candida spp.[4]
Candida kruseiGood in vitro susceptibility[3]
Candida glabrataGood in vitro susceptibility[3]
Malassezia furfurMedian MIC: 25 (agar dilution)
Dermatophytes & Other Molds
Mycelial Fungi (general)0.5 - 4[1]
Trichophyton rubrumNail-MFC range: 16-32[5]Highly effective[6]; More active than econazole[7]
Trichophyton mentagrophytesHighly effective[6]
Trichophyton tonsuransHighly effective[6]; More active than econazole[7]
Epidermophyton floccosumHighly effective[6]; ≤ 0.063[7]
Exophiala werneckiiMIC₉₀: 0.25 or 0.5[7]

Note: MIC values can vary depending on the specific strain, testing methodology (e.g., broth microdilution, agar dilution), and incubation conditions. The data above should be considered indicative of the general activity spectrum. Nail-MFC refers to the minimum fungicidal concentration in an in vitro nail model.

Experimental Protocols

The determination of in vitro antifungal activity is standardized to ensure reproducibility and comparability of data. The most widely accepted methods are those developed by the Clinical and Laboratory Standards Institute (CLSI), specifically documents M27 for yeasts and M38 for filamentous fungi.

Broth Microdilution Method (Based on CLSI M27/M38)

This method is used to determine the MIC of an antifungal agent in a liquid medium.

  • Preparation of Antifungal Agent: A stock solution of the antifungal agent is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). Serial twofold dilutions are then made in a 96-well microtiter plate using a standardized growth medium, typically RPMI-1640.

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. For yeasts, a suspension is prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard, which is then further diluted in the growth medium to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL. For molds, a conidial suspension is prepared and the concentration is adjusted to achieve a final inoculum of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

  • Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the prepared fungal suspension. The plates are then incubated at 35°C. Incubation times vary depending on the organism, typically 24-48 hours for yeasts and 48-96 hours for filamentous fungi.

  • Endpoint Determination: The MIC is determined by visual inspection or by using a spectrophotometric reader. For most antifungal agents, the MIC is the lowest concentration that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth in the drug-free control well.

Agar Dilution Method (General Protocol)

This method involves the incorporation of the antifungal agent directly into an agar medium.

  • Preparation of Antifungal Plates: A stock solution of the antifungal agent is prepared. A series of twofold dilutions of the antifungal agent are incorporated into molten agar medium (e.g., Sabouraud Dextrose Agar) before it solidifies. The agar is then poured into petri dishes and allowed to set. A drug-free control plate is also prepared.

  • Inoculum Preparation: The fungal inoculum is prepared similarly to the broth microdilution method, resulting in a standardized suspension.

  • Inoculation and Incubation: The surface of each agar plate is inoculated with a standardized amount of the fungal suspension. The plates are then incubated at an appropriate temperature (e.g., 28-35°C) for a duration sufficient for visible growth to appear on the control plate.

  • Endpoint Determination: The MIC is the lowest concentration of the antifungal agent that prevents macroscopic colonial growth on the agar surface.

Visualizing Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the proposed mechanisms of action for this compound and Oxiconazole nitrate, as well as a typical experimental workflow for determining in vitro antifungal activity.

cluster_this compound This compound Mechanism This compound This compound Fe3_chelation Chelation of Polyvalent Cations (Fe³⁺) This compound->Fe3_chelation ROS_generation Generation of Reactive Oxygen Species (ROS) This compound->ROS_generation Enzyme_inhibition Inhibition of Metal-Dependent Enzymes Fe3_chelation->Enzyme_inhibition Cellular_damage Oxidative Cellular Damage ROS_generation->Cellular_damage Fungal_death Fungal Cell Death Enzyme_inhibition->Fungal_death Cellular_damage->Fungal_death

Caption: Proposed mechanism of action for this compound.

cluster_Oxiconazole Oxiconazole Mechanism Oxiconazole Oxiconazole Lanosterol_demethylase Inhibition of Lanosterol 14α-demethylase Oxiconazole->Lanosterol_demethylase Ergosterol_synthesis Disruption of Ergosterol Synthesis Lanosterol_demethylase->Ergosterol_synthesis Membrane_integrity Loss of Fungal Cell Membrane Integrity Ergosterol_synthesis->Membrane_integrity Fungal_death Fungal Cell Death Membrane_integrity->Fungal_death

Caption: Mechanism of action for Oxiconazole Nitrate.

Start Start: Isolate Fungal Strain Inoculum_prep Prepare Standardized Inoculum Suspension Start->Inoculum_prep Antifungal_prep Prepare Serial Dilutions of Antifungal Agent Start->Antifungal_prep Inoculation Inoculate Dilutions with Fungal Suspension Inoculum_prep->Inoculation Antifungal_prep->Inoculation Incubation Incubate at Controlled Temperature Inoculation->Incubation MIC_determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_determination End End: Report MIC Value MIC_determination->End

References

A Comparative Analysis of the In Vitro Susceptibility of Malassezia furfur to Rilopirox and Itraconazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro antifungal activity of Rilopirox, a hydroxypyridone antimycotic, and Itraconazole, a triazole antifungal agent, against Malassezia furfur. The data presented is based on published experimental findings to facilitate an objective evaluation of their respective potencies.

Quantitative Susceptibility Data

The in vitro efficacy of this compound and Itraconazole against 29 clinical isolates of Malassezia furfur was evaluated using both agar dilution and microdilution methods. The Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism, are summarized below.

Table 1: In Vitro Susceptibility of Malassezia furfur to this compound and Itraconazole

Antifungal AgentTesting MethodMIC Range (µg/mL)Median MIC (µg/mL)
This compound Agar Dilution12.5 - 5025
Microdilution16 - 12832
Itraconazole Agar DilutionNot explicitly stated0.1

Data sourced from Nenoff et al., 1997.[1]

Mechanisms of Action

The antifungal properties of this compound and Itraconazole stem from distinct molecular mechanisms, targeting different essential processes within the fungal cell.

This compound: As a hydroxypyridone antimycotic, this compound's primary mechanism of action is the chelation of polyvalent metal cations, particularly iron (Fe³⁺). This sequestration of iron disrupts the function of essential iron-dependent enzymes within the fungal cell, such as those involved in the mitochondrial respiratory chain. The inhibition of these enzymes impairs cellular respiration and energy production, leading to fungal cell death.

Itraconazole: Itraconazole is a member of the azole class of antifungals. Its mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. By disrupting ergosterol production, itraconazole compromises the integrity and fluidity of the cell membrane, leading to the inhibition of fungal growth and replication.

Experimental Protocols

The following are detailed, representative methodologies for the agar dilution and microdilution susceptibility testing of Malassezia furfur. While the core data for this guide is from Nenoff et al., 1997, the full text of this study was not available. Therefore, these protocols are synthesized from established methods for Malassezia susceptibility testing and may not reflect the exact procedures used in the aforementioned study.

Agar Dilution Method
  • Media Preparation: A suitable growth medium for Malassezia, such as Leeming-Notman agar or modified Dixon agar, is prepared and autoclaved. The medium is then cooled to approximately 50°C.

  • Antifungal Agent Dilution: Stock solutions of this compound and Itraconazole are prepared in an appropriate solvent (e.g., dimethyl sulfoxide). A series of twofold dilutions of each antifungal agent is then incorporated into aliquots of the molten agar to achieve the final desired concentrations.

  • Plate Pouring: The agar containing the different concentrations of the antifungal agents, as well as a drug-free control plate, are poured into sterile Petri dishes and allowed to solidify.

  • Inoculum Preparation: Malassezia furfur isolates are cultured on appropriate media for 3-5 days at 32°C. Colonies are then suspended in sterile saline with a lipid source (e.g., Tween 80) to create a homogenous suspension. The turbidity of the suspension is adjusted to a 0.5 McFarland standard.

  • Inoculation: The standardized fungal suspension is spotted onto the surface of the agar plates containing the various drug concentrations and the control plate.

  • Incubation: The inoculated plates are incubated at 32°C for 48-72 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that completely inhibits the visible growth of the yeast, or shows a significant reduction in growth compared to the drug-free control plate.

Microdilution Method
  • Media Preparation: A lipid-supplemented broth medium, such as modified Christensen's urea broth or RPMI 1640 supplemented with a lipid source, is prepared and sterilized.

  • Antifungal Agent Dilution: In a 96-well microtiter plate, serial twofold dilutions of this compound and Itraconazole are prepared in the broth medium to achieve a range of concentrations. A drug-free well serves as a positive growth control.

  • Inoculum Preparation: A standardized inoculum of Malassezia furfur is prepared as described for the agar dilution method, and then further diluted in the broth medium to achieve a final concentration of approximately 1-5 x 10³ CFU/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared fungal suspension.

  • Incubation: The microtiter plate is incubated at 32°C for 48-72 hours.

  • MIC Determination: The MIC is determined by visual inspection as the lowest concentration of the antifungal agent that causes a complete or marked inhibition of growth compared to the positive control well. A colorimetric indicator, such as AlamarBlue, can also be used to aid in the determination of the MIC endpoint.

Visualized Mechanisms and Workflows

Rilopirox_Mechanism This compound This compound Iron Iron (Fe³⁺) This compound->Iron Chelates MitochondrialEnzymes Iron-Dependent Mitochondrial Enzymes (e.g., Cytochromes) This compound->MitochondrialEnzymes Inhibits by Fe³⁺ deprivation Iron->MitochondrialEnzymes Is a cofactor for RespiratoryChain Mitochondrial Respiratory Chain MitochondrialEnzymes->RespiratoryChain Essential for ATP ATP Production RespiratoryChain->ATP Drives CellDeath Fungal Cell Death RespiratoryChain->CellDeath Dysfunction leads to ATP->CellDeath

Caption: Mechanism of action of this compound.

Itraconazole_Mechanism Itraconazole Itraconazole LanosterolDemethylase Lanosterol 14α-demethylase (CYP51) Itraconazole->LanosterolDemethylase Inhibits Ergosterol Ergosterol LanosterolDemethylase->Ergosterol Catalyzes conversion Lanosterol Lanosterol Lanosterol->LanosterolDemethylase CellMembrane Fungal Cell Membrane Ergosterol->CellMembrane Is a key component of GrowthInhibition Inhibition of Fungal Growth and Replication CellMembrane->GrowthInhibition Disruption leads to

Caption: Mechanism of action of Itraconazole.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis MediaPrep Prepare Lipid-Supplemented Growth Medium Inoculation Inoculate Media with Fungal Suspension MediaPrep->Inoculation AntifungalPrep Prepare Serial Dilutions of Antifungal Agents AntifungalPrep->Inoculation InoculumPrep Prepare Standardized M. furfur Inoculum InoculumPrep->Inoculation Incubation Incubate at 32°C for 48-72 hours Inoculation->Incubation ReadResults Visually or Colorimetrically Assess Growth Inhibition Incubation->ReadResults DetermineMIC Determine Minimum Inhibitory Concentration (MIC) ReadResults->DetermineMIC

References

Safety Operating Guide

Navigating the Safe Disposal of Rilopirox: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Core Chemical and Physical Properties of Rilopirox

A summary of the key quantitative data for this compound is presented below to inform handling and disposal considerations.

PropertyValue
Molecular FormulaC₁₉H₁₆ClNO₄
Molecular Weight357.8 g/mol [1]
AppearanceCrystalline powder (White to yellowish)
Water SolubilityVery low (50 ng/ml)[2]
Boiling Point532.2°C at 760mmHg[3]
Flash Point275.7°C[3]

Recommended Disposal Protocol for this compound

Given the absence of specific regulatory guidance for this compound disposal, a conservative approach that minimizes environmental release is recommended. The following protocol is based on established guidelines for the disposal of non-hazardous pharmaceuticals.[4][5][6][7]

Step 1: Personal Protective Equipment (PPE)

Before handling this compound, ensure appropriate PPE is worn, including:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • Laboratory coat

Step 2: Assess Disposal Options

The preferred method for the disposal of any pharmaceutical waste is through a dedicated chemical waste program.

  • Option A: Institutional Chemical Waste Program: The most responsible method is to dispose of this compound through your institution's official chemical waste management service. This ensures that the compound is handled and disposed of in accordance with all applicable regulations.

  • Option B: In-Lab Deactivation and Disposal: If a dedicated chemical waste program is not available, the following in-lab procedure can be used to prepare the material for disposal in the regular trash. This method is designed to render the compound undesirable and prevent its accidental ingestion or release into the environment.

Step 3: In-Lab Deactivation and Disposal Procedure

  • Do Not Pour Down the Drain: Due to its low water solubility and potential environmental impact, this compound should not be disposed of down the sink or in any waterway.[2] Improper disposal of pharmaceuticals can lead to contamination of water sources.[5]

  • Solidification and Admixture:

    • For small quantities of solid this compound, mix the powder with an inert and undesirable substance.[4][5][6][7] Examples include:

      • Used coffee grounds

      • Cat litter

      • Sawdust or other absorbent material

    • The goal is to create a mixture that is unpalatable and not easily extracted.

  • Containment:

    • Place the mixture into a sealable container, such as a plastic bag or a screw-cap bottle.[4][5][6][7]

    • Ensure the container is well-sealed to prevent leakage.

  • Final Disposal:

    • The sealed container can then be placed in the regular laboratory trash.

    • Remove or obscure any personal or identifying information from the original this compound container before disposing of it.[6][7]

Experimental Workflow for this compound Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Rilopirox_Disposal_Workflow start Start: this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_options Assess Disposal Options ppe->assess_options institutional_waste Utilize Institutional Chemical Waste Program assess_options->institutional_waste Available in_lab_disposal Perform In-Lab Deactivation and Disposal assess_options->in_lab_disposal Not Available end End: Proper Disposal institutional_waste->end mix_waste Mix this compound with Undesirable Substance (e.g., Coffee Grounds, Cat Litter) in_lab_disposal->mix_waste seal_container Seal Mixture in a Leak-Proof Container mix_waste->seal_container dispose_trash Dispose of Sealed Container in Regular Trash seal_container->dispose_trash dispose_trash->end

Caption: A flowchart illustrating the decision-making process for the safe disposal of this compound.

Signaling Pathway for Environmental Consideration

While specific environmental fate data for this compound is limited, the general pathway for pharmaceutical introduction into the environment underscores the importance of proper disposal.

Environmental_Pathway improper_disposal Improper Disposal (e.g., Flushing, Drain) wastewater Wastewater System improper_disposal->wastewater environment Aquatic Environment (Rivers, Lakes) wastewater->environment Incomplete Removal aquatic_life Potential Impact on Aquatic Organisms environment->aquatic_life

Caption: A simplified diagram showing the potential environmental pathway of improperly disposed pharmaceuticals.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Rilopirox

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in drug development and research, ensuring personal safety during the handling of active pharmaceutical ingredients is paramount. This document provides essential, procedural guidance on the safe handling and disposal of Rilopirox, a substance categorized as a hazardous chemical that can cause skin and serious eye irritation.[1][2][3] Adherence to these protocols is critical to mitigate risks of exposure and ensure a secure laboratory environment.

Hazard Analysis and Personal Protective Equipment (PPE)

This compound, also known as Ciclopirox Olamine, is a crystalline powder that poses several health risks upon exposure.[1] A thorough understanding of these hazards is the first step in effective risk mitigation.

Summary of Hazards Associated with this compound:

Hazard ClassificationDescriptionPrimary Routes of Exposure
Skin Irritation (Category 2)Causes skin irritation upon contact.[1][2]Skin[1]
Serious Eye Irritation (Category 2A)Causes serious eye irritation.[1][2]Eyes
Acute Toxicity (Oral, Dermal, Inhalation - Category 4)Harmful if swallowed, in contact with skin, or if inhaled.[4]Ingestion, Skin, Inhalation[1]
Specific Target Organ Toxicity (Single Exposure - Category 3)May cause respiratory irritation.[3]Inhalation

Recommended Personal Protective Equipment (PPE):

To prevent direct contact and inhalation, the following PPE is mandatory when handling this compound. It is recommended to handle hazardous drugs with double gloves, a gown, and eye and face protection, especially where there is a potential for splashing.[5]

PPE ComponentSpecificationRationale
Gloves Two pairs of powder-free nitrile gloves.[6] The outer glove should be removed and disposed of in a sealed bag after the task.[7]Prevents skin contact and absorption. Double gloving provides an additional barrier.
Eye Protection Chemical safety goggles and a full-face shield.[6][8]Protects against dust particles and potential splashes, safeguarding from serious eye irritation.
Body Protection A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.[7]Prevents contamination of personal clothing and skin.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator.[4]Necessary if there is a risk of inhaling dust, especially when handling the powder outside of a contained system.

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial for minimizing exposure risk. The following step-by-step protocol outlines the procedure from preparation to post-handling cleanup.

Experimental Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination cluster_disposal Disposal prep_area Designate Handling Area gather_ppe Assemble All PPE prep_area->gather_ppe prep_waste Prepare Hazardous Waste Containers gather_ppe->prep_waste prep_spill Prepare Spill Kit prep_waste->prep_spill don_ppe Don All Required PPE prep_spill->don_ppe handle_chem Handle this compound in a Ventilated Enclosure don_ppe->handle_chem decontaminate_tools Decontaminate Equipment and Surfaces handle_chem->decontaminate_tools doff_ppe Doff PPE in Designated Area decontaminate_tools->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands dispose_waste Dispose of All Contaminated Materials as Hazardous Waste wash_hands->dispose_waste

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Designate a specific, restricted area for handling this compound, preferably within a chemical fume hood or other ventilated enclosure.[7]

    • Assemble all necessary PPE as detailed in the table above.

    • Prepare clearly labeled, sealed containers for hazardous waste.

    • Ensure a chemical spill kit is readily accessible.

  • Handling:

    • Before entering the designated handling area, don all required PPE in the correct order: gown, inner gloves, eye protection, face shield, and outer gloves. The outer gloves should go over the cuff of the gown.[7]

    • Conduct all manipulations of this compound powder within the ventilated enclosure to minimize the risk of inhalation.

    • Avoid creating dust. If weighing the powder, do so carefully on a tared weigh boat within the enclosure.

  • Post-Handling and Decontamination:

    • Following the procedure, decontaminate all surfaces and equipment that may have come into contact with this compound. Use a suitable cleaning agent and dispose of the cleaning materials as hazardous waste.

    • Doff PPE in a designated area, removing the outer gloves first and placing them in a sealed bag for disposal.[7] Remove the rest of the PPE, being careful to avoid self-contamination.

    • Wash hands thoroughly with soap and water immediately after removing all PPE.[7]

Disposal Plan for this compound and Contaminated Materials

Proper disposal of this compound and any materials contaminated with it is critical to prevent environmental contamination and accidental exposure.

Waste Segregation and Disposal:

All materials that have come into contact with this compound must be treated as hazardous waste. This includes:

  • Empty this compound containers: These should be disposed of as hazardous waste.[9]

  • Contaminated PPE: All used gloves, gowns, and other disposable protective equipment.

  • Labware and consumables: Pipette tips, weigh boats, and any other disposable items.

  • Cleaning materials: Wipes, absorbents, and other materials used for decontamination.

These items should be collected in designated, leak-proof, and clearly labeled hazardous waste containers. The containers must be kept closed when not in use. Follow your institution's and local regulations for the final disposal of chemical waste.[10][11] Never dispose of this compound or contaminated materials in the regular trash or down the drain.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.